Usnoflast
Beschreibung
NLRP3 inflammasome inhibito
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
2455519-86-3 |
|---|---|
Molekularformel |
C21H29N3O3S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
InChI |
InChI=1S/C21H29N3O3S/c1-21(10-5-12-24(21)2)11-13-28(26,27)23-20(25)22-19-17-8-3-6-15(17)14-16-7-4-9-18(16)19/h11,13-14H,3-10,12H2,1-2H3,(H2,22,23,25)/b13-11+/t21-/m1/s1 |
InChI-Schlüssel |
HAMGPBKPACGWND-ZOXUKVPXSA-N |
Isomerische SMILES |
C[C@@]1(CCCN1C)/C=C/S(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Kanonische SMILES |
CC1(CCCN1C)C=CS(=O)(=O)NC(=O)NC2=C3CCCC3=CC4=C2CCC4 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Usnoflast: A Technical Guide to its Mechanism of Action as a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast, also known as ZYIL1, is an orally administered small molecule that acts as a selective and potent inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4][5] Developed by Zydus Lifesciences, this compound is under investigation for its therapeutic potential in a range of inflammatory and neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and Cryopyrin-Associated Periodic Syndromes (CAPS). This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of the NLRP3 Inflammasome
The primary mechanism of action of this compound is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system. The NLRP3 inflammasome is a multi-protein complex that, when activated by a variety of stimuli, triggers the maturation and release of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and interleukin-18 (IL-18).
This compound exerts its inhibitory effect by preventing the oligomerization of the Apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly and activation of the NLRP3 inflammasome. By interfering with ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their active, secreted forms.
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of intervention by this compound.
Caption: The NLRP3 inflammasome pathway and the inhibitory action of this compound.
Quantitative Data
The potency of this compound has been quantified in various in vitro and clinical settings. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound (IC50 Values)
| Cell Type | Stimulant | Cytokine/Enzyme Measured | IC50 (nM) | Reference |
| THP-1 cells | ATP | IL-1β | 13 | |
| THP-1 cells | Nigericin | IL-1β | 11 | |
| THP-1 cells | MSU | IL-1β | 10 | |
| Human PBMCs | ATP | IL-1β | 4.5 | |
| Isolated Microglia | Nigericin | IL-1β | 43 | |
| LPS-primed THP-1 cells | ATP | Caspase-1 | 9.6 |
Table 2: Pharmacodynamic Effects of this compound in Healthy Volunteers (Phase 1)
| Dose | Cytokine Inhibition | Duration of Inhibition | Reference |
| Single doses up to 400 mg | >90% IL-1β inhibition | - | |
| Multiple doses (12.5, 50, 100 mg BID for 14 days) | >90% IL-1β inhibition | Throughout 14 days |
Table 3: Clinical Efficacy of this compound in Amyotrophic Lateral Sclerosis (Phase 2a)
| Treatment Group | Change in ALSFRS-R Score (from baseline to week 12) | Reference |
| Placebo | -2.26 | |
| This compound 25 mg | -1.91 | |
| This compound 50 mg | -3.84 | |
| This compound 75 mg | +0.52 |
Note: The changes in ALSFRS-R scores were not statistically significant in this Phase 2a study.
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
In Vitro IL-1β Release Assay
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells, human peripheral blood mononuclear cells (PBMCs), or isolated primary mouse microglia are cultured under standard conditions.
-
Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibition: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Activation: The NLRP3 inflammasome is activated using stimuli such as ATP, Nigericin, or monosodium urate (MSU) crystals.
-
Quantification: The concentration of secreted IL-1β in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: IC50 values are calculated by plotting the percentage of IL-1β inhibition against the concentration of this compound.
The following workflow diagram illustrates this experimental process.
References
- 1. ZYIL1 (this compound) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 3. zyduslife.com [zyduslife.com]
- 4. zyduslife.com [zyduslife.com]
- 5. Zydus Lifesciences gets WHO INN approval for 'this compound' as recommended name for ZYIL1 [medicaldialogues.in]
Usnoflast: A Comprehensive Technical Overview of its Discovery and Synthesis
Disclaimer: The term "Usnoflast" does not correspond to any known scientific discovery or compound in publicly available data. This guide is a speculative and illustrative framework based on the user's query, demonstrating how such a technical document would be structured if "this compound" were a real entity. The experimental details and data presented are hypothetical and should be treated as a template rather than a factual account of a specific molecule.
Abstract
This document provides a detailed technical overview of the putative novel therapeutic agent, this compound. It covers the initial discovery, a proposed synthesis pathway, and hypothetical experimental data. The content is structured to serve as a resource for researchers, chemists, and professionals in drug development, offering insights into the methodologies that would be employed in the characterization and synthesis of a new chemical entity.
Discovery and Screening
The discovery of a novel compound, herein named this compound, would hypothetically originate from a high-throughput screening (HTS) campaign targeting a specific biological pathway, for instance, the inhibition of a novel kinase implicated in oncogenesis.
High-Throughput Screening Cascade
A tiered screening approach would be utilized to identify and validate initial hits from a diverse chemical library.
Table 1: Hypothetical High-Throughput Screening Funnel for this compound
| Screening Stage | Assay Type | Number of Compounds | Hit Criteria | Hit Rate (%) |
| Primary Screen | Biochemical Kinase Assay | 500,000 | >50% Inhibition at 10 µM | 0.5% |
| Confirmation | Dose-Response (IC50) | 2,500 | IC50 < 1 µM | 10% |
| Orthogonal Screen | Cellular Target Engagement | 250 | EC50 < 5 µM | 40% |
| Lead Series ID | Structure-Activity Relationship | 100 | Potency & Selectivity | 5% (this compound Series) |
Experimental Protocols
Protocol 1: Primary Biochemical Kinase Assay
-
Reagents: Recombinant Kinase-X, ATP, specific peptide substrate, test compounds (10 µM).
-
Procedure:
-
Dispense 5 µL of kinase solution into a 384-well plate.
-
Add 10 nL of test compound in DMSO.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP/substrate solution.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and detect kinase activity using a luminescence-based readout.
-
-
Data Analysis: Calculate the percent inhibition relative to positive (no enzyme) and negative (DMSO vehicle) controls.
Proposed Synthesis Pathway
The chemical synthesis of this compound would be a multi-step process designed for efficiency and scalability. The following represents a plausible synthetic route for a novel heterocyclic compound.
Caption: A hypothetical four-step synthesis pathway for this compound.
Synthesis Protocol: Step 3 - Suzuki Coupling
-
Reactants: Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), Pd(PPh3)4 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Toluene/Water (4:1 mixture).
-
Procedure:
-
To a degassed solution of Intermediate 1 and the solvent mixture, add K2CO3.
-
Add Intermediate 2, followed by the palladium catalyst.
-
Heat the reaction mixture to 90°C under an inert atmosphere for 12 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, extract with ethyl acetate, and wash with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield Key Intermediate 3.
-
Table 2: Summary of Synthesis Steps and Yields
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (%) (by HPLC) |
| 1 | Bromination | NBS, CCl4 | 92 | >98 |
| 2 | Grignard Formation | Mg, THF | N/A (used in situ) | N/A |
| 3 | Suzuki Coupling | Pd(PPh3)4, K2CO3 | 78 | >97 |
| 4 | Cyclization | NaH, DMF | 65 | >99 |
| Overall | - | - | 47 | >99 |
Biological Signaling Pathway
This compound is hypothesized to act as a potent and selective inhibitor of Kinase-X, a critical node in a pro-survival signaling pathway. Its mechanism of action would involve blocking the phosphorylation of downstream effector proteins.
Caption: Proposed mechanism of action for this compound in a kinase signaling pathway.
Conclusion and Future Directions
This guide has outlined a hypothetical framework for the discovery and synthesis of a novel therapeutic agent, this compound. The presented data and protocols illustrate the rigorous, multi-disciplinary approach required in modern drug development. Future work would focus on lead optimization to improve pharmacokinetic and pharmacodynamic properties, in-depth preclinical evaluation in relevant disease models, and ultimately, advancement towards clinical trials.
Usnoflast chemical structure and properties
An In-depth Technical Guide to Usnoflast (ZYIL1): A Novel NLRP3 Inflammasome Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as ZYIL1, is an orally active, selective, and novel small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2] Developed by Zydus Lifesciences, this compound has emerged as a promising therapeutic candidate for a range of inflammatory and neuroinflammatory diseases.[1][3] Pathological activation of the NLRP3 inflammasome is a key driver in the pathogenesis of numerous autoimmune and neurodegenerative disorders, making it a critical target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical data available for this compound.
Chemical Structure and Properties
This compound is a synthetic organic compound with a well-defined chemical structure and favorable physicochemical properties for oral drug delivery.
| Property | Value |
| Alternate Names | ZYIL1, ZYIL-1 |
| Chemical Formula | C21H29N3O3S |
| Molecular Weight | 403.54 g/mol |
| IUPAC Name | 1-[(E)-2-[(2R)-1,2-dimethylpyrrolidin-2-yl]ethenyl]sulfonyl-3-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)urea |
| CAS Number | 2455519-86-3 |
| Physical Form | Oral capsules |
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by selectively inhibiting the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is initiated by signals from other pattern recognition receptors, such as Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the activation of the transcription factor NF-κB.
-
Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, crystalline substances, and mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.
This compound is understood to prevent the oligomerization of ASC, which is a critical step in the formation of the active inflammasome complex. By inhibiting this assembly, this compound blocks the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 is responsible for the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18, as well as inducing a form of inflammatory cell death known as pyroptosis.
NLRP3 Inflammasome Signaling Pathway
Preclinical Pharmacology
This compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome in a variety of preclinical models.
In Vitro Potency
This compound has shown significant inhibitory activity against IL-1β release in various cell types.
| Cell Line/System | Agonist | IC50 |
| THP-1 cells | ATP | 13 nM |
| Nigericin | 11 nM | |
| Monosodium Urate (MSU) | 10 nM | |
| Human PBMCs | ATP | 4.5 nM |
| Isolated Microglia | Nigericin | 43 nM |
| LPS-primed THP-1 cells | ATP (Caspase-1 activity) | 9.6 nM |
In Vivo Efficacy
The efficacy of this compound has been established in several preclinical models of neuroinflammation and other inflammatory diseases.
-
Neuroinflammation: In a lipopolysaccharide (LPS)-induced encephalitis model, oral administration of this compound demonstrated robust suppression of NLRP3 inflammasome activation and IL-1β.
-
Parkinson's Disease: In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA)-induced models of Parkinson's disease in mice, treatment with this compound ameliorated motor deficits, reduced the degeneration of nigrostriatal dopaminergic neurons, and decreased the abnormal accumulation of α-synuclein.
-
Other Conditions: The efficacy of this compound has also been established in preclinical models of Inflammatory Bowel Disease (IBD) and Multiple Sclerosis (MS).
Pharmacokinetics and Distribution
This compound exhibits a favorable pharmacokinetic profile with rapid oral absorption. Preclinical studies in mice, rats, and non-human primates have shown that this compound is distributed to the brain and cerebrospinal fluid (CSF), with concentrations markedly higher than its IC50 values for NLRP3 inhibition. It has an acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profile and a good safety margin.
Clinical Development
This compound is currently undergoing clinical development for several indications, including Amyotrophic Lateral Sclerosis (ALS), Cryopyrin-Associated Periodic Syndromes (CAPS), Parkinson's disease, and Ulcerative Colitis.
Phase 1 Studies in Healthy Volunteers
Two Phase 1 studies (a single ascending dose and a multiple ascending dose study; NCT04731324 and NCT04972188) were conducted in healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.
Key Findings:
-
Safety and Tolerability: this compound was found to be safe and well-tolerated up to a single dose of 400 mg and multiple doses of 100 mg twice daily for 14 days.
-
Pharmacokinetics:
-
Absorption: Rapidly absorbed with a median time to maximum plasma concentration (Tmax) of 1-1.5 hours.
-
Dose Proportionality: Exposures (Cmax and AUC) were dose-proportional.
-
Elimination: Excreted as an unchanged form via the renal route with a mean elimination half-life of 6-7 hours.
-
Accumulation: Showed marginal accumulation upon repeated dosing.
-
-
Pharmacodynamics: All subjects showed >90% inhibition of IL-1β. Significant inhibition of IL-1β and IL-18 was observed throughout the 14 days of treatment in the multiple-dose study.
Phase 2a Study in Amyotrophic Lateral Sclerosis (ALS)
A Phase 2a, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study (NCT05981040) was conducted in 24 patients with ALS in India. Patients received twice-daily oral doses of this compound (25 mg, 50 mg, or 75 mg) or a placebo for 12 weeks.
Key Findings:
-
Safety and Tolerability: this compound was well-tolerated at all tested doses, with no treatment-emergent serious adverse events or deaths reported.
-
Pharmacokinetics: 71% of patients who received this compound had drug concentrations above the therapeutic level in their CSF.
-
Efficacy:
-
ALSFRS-R Score: While not statistically significant, there was a trend towards slower disease progression. The least square mean changes in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score from baseline to week 12 were:
-
Placebo: -2.26
-
25 mg this compound: -1.91
-
50 mg this compound: -3.84
-
75 mg this compound: +0.52
-
-
The 75 mg dose demonstrated a difference of 2.78 points in the ALSFRS-R total score compared to the placebo in the modified intent-to-treat population.
-
Biomarkers: There were non-significant differences observed in the changes of slow vital capacity (SVC)% and CSF neurofilament light (NfL) levels.
-
General Clinical Trial Workflow
References
Preliminary In-Vitro Profile of Usnoflast (ZYIL1): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast, also known as ZYIL1, is a novel, orally active small molecule designed as a selective inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Pathological activation of the NLRP3 inflammasome is a key driver in a wide range of inflammatory and autoimmune disorders, making it a significant therapeutic target.[3] Preliminary in-vitro studies have demonstrated that this compound is a potent inhibitor of the NLRP3 inflammasome pathway, preventing the release of pro-inflammatory cytokines. This technical guide provides a comprehensive summary of the available preliminary in-vitro data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its initial characterization.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] The activation of the NLRP3 inflammasome is a multi-step process that leads to the assembly of a protein complex comprising NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. This assembly facilitates the auto-cleavage of pro-caspase-1 into its active form, which then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This compound has been shown to prevent the NLRP3-induced oligomerization of ASC, thereby inhibiting the entire downstream signaling cascade.[1]
NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by this compound
Caption: NLRP3 inflammasome activation pathway and this compound's point of inhibition.
Quantitative In-Vitro Data
This compound has demonstrated potent, dose-dependent inhibition of the NLRP3 inflammasome in various human cell-based assays. The following tables summarize the key quantitative findings from preliminary in-vitro studies.
Table 1: Inhibition of IL-1β Release by this compound (ZYIL1)
| Cell Type | Activator | IC50 Value |
| THP-1 Cells | ATP | 13 nM |
| THP-1 Cells | Nigericin | 11 nM |
| THP-1 Cells | Monosodium Urate (MSU) | 10 nM |
| Human Peripheral Blood Mononuclear Cells (hPBMCs) | ATP | 4.5 nM |
| Isolated Microglia Cells | Nigericin | 43 nM |
Data sourced from Probechem Biochemicals.
Table 2: Inhibition of Caspase-1 Activity by this compound (ZYIL1)
| Cell Type | Activator | IC50 Value |
| LPS-primed THP-1 Cells | ATP | 9.6 nM |
Data sourced from Probechem Biochemicals.
Experimental Protocols
While the primary research articles containing the detailed, step-by-step experimental protocols for the in-vitro characterization of this compound are not publicly available in their entirety, this section outlines a generalized protocol for assessing NLRP3 inflammasome inhibition based on standard laboratory practices. This protocol is intended to provide a framework for similar in-vitro studies.
General Protocol for In-Vitro NLRP3 Inflammasome Inhibition Assay
1. Cell Culture and Differentiation (for THP-1 Cells)
-
Cell Line: Human THP-1 monocytic cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation: To differentiate THP-1 monocytes into macrophage-like cells, seed cells in a 96-well plate and treat with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
2. Inflammasome Priming and Inhibition
-
Priming (Signal 1): Replace the culture medium with fresh medium containing 1 µg/mL of Lipopolysaccharide (LPS). Incubate for 3 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the cell culture medium. After priming, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
3. Inflammasome Activation
-
Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators and their typical final concentrations include:
-
ATP: 5 mM
-
Nigericin: 10 µM
-
Monosodium Urate (MSU) crystals: 150 µg/mL
-
-
Incubate for 1-6 hours at 37°C, depending on the activator and cell type.
4. Measurement of IL-1β and Caspase-1 Activity
-
Sample Collection: Centrifuge the 96-well plate and carefully collect the cell culture supernatant.
-
IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
Caspase-1 Activity Assay: Measure caspase-1 activity using a commercially available luminescence-based assay (e.g., Caspase-Glo® 1 Assay). The reagent is added to the cell supernatant or directly to the remaining cells, and luminescence is measured after a 1-2 hour incubation.
5. Data Analysis
-
Calculate the percentage of inhibition of IL-1β secretion or caspase-1 activity for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
References
A Technical Review of Usnoflast: A Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological process that, when dysregulated, contributes to the pathogenesis of a wide range of diseases, including neurodegenerative and autoimmune disorders. The NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome has emerged as a key mediator of inflammation, making it a prime target for therapeutic intervention. Usnoflast (formerly ZYIL1), a novel, orally active, and selective NLRP3 inflammasome inhibitor developed by Zydus Lifesciences, represents a promising new approach to treating diseases driven by NLRP3-mediated inflammation. This technical guide provides an in-depth review of this compound, summarizing its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for evaluating NLRP3 inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound is not a protein kinase inhibitor but rather a selective inhibitor of the NLRP3 inflammasome. Its primary mechanism of action is to block the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). It achieves this by interfering with the formation of the NLRP3 inflammasome complex, a multi-protein platform that activates caspase-1, the enzyme responsible for cleaving pro-IL-1β into its active, secreted form. Specifically, this compound has been shown to inhibit the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), a critical step in the assembly of the inflammasome.[1] This targeted inhibition of the NLRP3 pathway gives this compound the potential to ameliorate the chronic inflammation that underlies various pathological conditions.
Quantitative Data
The following tables summarize the available quantitative data for this compound from in vitro and clinical studies.
In Vitro Potency of this compound
| Cell Line/System | Agonist | IC50 (nM) | Reference |
| THP-1 cells | Nigericin | 11 | [1] |
| Human PBMCs | ATP | 4.5 | [1] |
| Primary mouse microglia | Nigericin | 43 | [1] |
Clinical Trial Results for this compound in Amyotrophic Lateral Sclerosis (ALS) - Phase 2a (NCT05981040)
| Treatment Group | Change in ALSFRS-R Total Score from Baseline to Week 12 (LS Mean) | Difference from Placebo in ALSFRS-R Score | Reference |
| This compound 25 mg | -1.91 | +0.35 | [2] |
| This compound 50 mg | -3.84 | -1.58 | |
| This compound 75 mg | +0.52 | +2.78 | |
| Placebo | -2.26 | N/A |
Note: The changes in ALSFRS-R scores were not statistically significant (p > 0.05).
Signaling Pathway and Experimental Workflow
NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound
Caption: NLRP3 inflammasome pathway and this compound's inhibitory action.
Experimental Workflow for Evaluating NLRP3 Inflammasome Inhibitors
Caption: Workflow for in vitro assessment of NLRP3 inhibitors.
Experimental Protocols
The following are representative protocols for the in vitro assessment of NLRP3 inflammasome inhibition. These are based on standard methodologies in the field and are intended to provide a framework for experimental design.
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on NLRP3 inflammasome-mediated IL-1β release in a human monocytic cell line.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding LPS (e.g., 1 µg/mL) to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound (this compound) in cell culture medium.
-
After the priming step, add the desired concentrations of the test compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), to all wells except for the negative control wells.
-
Incubate for 1-2 hours at 37°C.
-
-
IL-1β Measurement:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
IC50 Determination:
-
Plot the IL-1β concentration against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the IL-1β release.
-
Conclusion
This compound is a promising, first-in-class, oral NLRP3 inflammasome inhibitor with demonstrated in vitro potency and potential clinical utility in neuroinflammatory diseases such as ALS. Its targeted mechanism of action offers a novel therapeutic strategy for a range of inflammation-driven conditions. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the evaluation and advancement of NLRP3-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Usnoflast (ZYIL1): A Technical Overview of its Binding Affinity and Kinetics in the Inhibition of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usnoflast (also known as ZYIL1) is a selective, orally active small molecule inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3][4] Pathological activation of the NLRP3 inflammasome is implicated in a wide range of autoimmune and neuroinflammatory conditions.[5] this compound exerts its anti-inflammatory effects by interfering with the formation of the NLRP3 inflammasome complex, a critical step in the innate immune response. This technical guide provides a comprehensive overview of the available data on the binding affinity and kinetics of this compound, details the experimental protocols used to characterize its activity, and illustrates the key signaling pathways and experimental workflows.
Mechanism of Action
This compound targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the inflammatory process. The activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18. The primary mechanism of action for this compound is the inhibition of the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is an essential adapter protein for the assembly of the inflammasome complex. By preventing ASC oligomerization, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of mature IL-1β.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound
Caption: NLRP3 inflammasome signaling and the inhibitory action of this compound.
Binding Affinity and Potency
While direct binding affinity data (Kd) for this compound to the NLRP3 protein is not publicly available, its potency has been extensively characterized through various cell-based assays measuring the inhibition of IL-1β release. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound in different cell types and against various NLRP3 activators.
Table 1: In Vitro Potency of this compound (IC50 Values)
| Cell Type | Activator | Endpoint | IC50 (nM) | Reference |
| THP-1 cells | Nigericin | IL-1β Release | 11 | |
| THP-1 cells | ATP | IL-1β Release | 13 | |
| THP-1 cells | Monosodium Urate (MSU) | IL-1β Release | 10 | |
| Human PBMCs | ATP | IL-1β Release | 4.5 | |
| Primary Mouse Microglia | Nigericin | IL-1β Release | 43 | |
| LPS-primed THP-1 cells | ATP | Caspase-1 Activity | 9.6 |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the potency of this compound.
IL-1β Release Assay in THP-1 Cells
This assay is a cornerstone for evaluating NLRP3 inflammasome inhibitors. It measures the ability of a compound to block the release of the pro-inflammatory cytokine IL-1β from immune cells following inflammasome activation.
Objective: To determine the IC50 value of this compound for the inhibition of IL-1β release in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS) for priming
-
NLRP3 activator (e.g., Nigericin or ATP)
-
This compound
-
ELISA kit for human IL-1β
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For adherent macrophages, differentiate the cells with PMA (e.g., 25-100 ng/mL) for 24-48 hours.
-
Priming (Signal 1): Prime the cells with LPS (e.g., 100 ng/mL - 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 5-10 µM) or ATP (e.g., 2.5-5 mM), for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
IL-1β Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Workflow for IL-1β Release Assay
Caption: A generalized workflow for the IL-1β release assay.
ASC Oligomerization Assay
This biochemical assay directly visualizes the inhibition of ASC speck formation, a hallmark of inflammasome assembly.
Objective: To qualitatively and quantitatively assess the effect of this compound on ASC oligomerization.
Materials:
-
THP-1 cells (or other suitable cell line)
-
LPS
-
NLRP3 activator (e.g., Nigericin)
-
This compound
-
Lysis buffer (e.g., Triton X-100 based)
-
Cross-linking agent (e.g., Disuccinimidyl suberate (B1241622) - DSS)
-
SDS-PAGE and Western blotting reagents
-
Anti-ASC antibody
Protocol:
-
Cell Treatment: Treat THP-1 cells with LPS, this compound, and an NLRP3 activator as described in the IL-1β release assay protocol.
-
Cell Lysis: Lyse the cells with a non-denaturing detergent-containing buffer.
-
Pellet Isolation: Centrifuge the lysates to pellet the insoluble fraction containing the cross-linked ASC oligomers.
-
Cross-linking: Resuspend the pellet and add DSS to cross-link the ASC oligomers.
-
Western Blotting: Separate the cross-linked proteins by SDS-PAGE and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ASC antibody to visualize ASC monomers, dimers, trimers, and higher-order oligomers.
-
Analysis: A reduction in the high-molecular-weight ASC oligomeric bands in the presence of this compound indicates inhibition of ASC oligomerization.
Workflow for ASC Oligomerization Assay
Caption: A generalized workflow for the ASC oligomerization assay.
Preclinical and Clinical Development
This compound has demonstrated efficacy in several preclinical models of neuroinflammation, Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). It has an acceptable ADME (absorption, distribution, metabolism, and excretion) profile and a good safety margin. Phase I studies found this compound to be safe and well-tolerated. A Phase IIa clinical trial in patients with Amyotrophic Lateral Sclerosis (ALS) has been completed, and Zydus Lifesciences has received approval from the US FDA to initiate a Phase IIb clinical trial for this compound in ALS patients. The US FDA has also granted 'Fast Track Designation' and 'Orphan Drug Designation' to this compound for the treatment of Cryopyrin-Associated Periodic Syndromes (CAPS) and ALS.
Conclusion
This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a clear mechanism of action involving the inhibition of ASC oligomerization. While direct binding affinity and kinetic data are not yet publicly available, its high potency has been well-documented through various cell-based functional assays. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery. The ongoing clinical development of this compound highlights its potential as a therapeutic agent for a range of inflammatory and neurodegenerative diseases.
References
- 1. ZYIL1 (this compound) | NLRP3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 3. Zydus completes Phase II clinical study of NLRP3 inhibitor 'this compound (ZYIL1)' | Capital Market News - Business Standard [business-standard.com]
- 4. expresspharma.in [expresspharma.in]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Unveiling the Potential of Usnoflast: An In-depth Technical Guide to its Early-Stage Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast, also known as ZYIL1, is a novel, orally active small molecule that selectively inhibits the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1] Pathological activation of the NLRP3 inflammasome is a key driver of inflammation in a wide range of autoimmune and neuroinflammatory diseases. By blocking this pathway, this compound presents a promising therapeutic strategy for conditions with significant unmet medical needs. This technical guide provides a comprehensive overview of the early-stage research on this compound's biological activity, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action: Targeting the NLRP3 Inflammasome
This compound exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of this multi-protein complex is a critical step in the innate immune response, leading to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been shown to interfere with the assembly of the NLRP3 inflammasome by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).[1] This disruption prevents the recruitment and activation of pro-caspase-1, thereby blocking the downstream processing and release of IL-1β and IL-18.
Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: NLRP3 Inflammasome Pathway and this compound's Point of Intervention.
Quantitative Data on Biological Activity
This compound has demonstrated potent inhibitory activity against the NLRP3 inflammasome in various in vitro and in vivo models. The following tables summarize the key quantitative findings from early-stage research.
Table 1: In Vitro Inhibition of IL-1β Release
| Cell Line/System | Stimulus | IC50 (nM) | Reference |
| THP-1 cells | Nigericin-induced | 11 | [1] |
| Human PBMCs | ATP-mediated | 4.5 | [1] |
| Primary Mouse Microglia | Nigericin-mediated | 43 | [1] |
Table 2: In Vivo Efficacy in a Mouse Model of LPS-Induced Encephalitis
| Dosage (mg/kg, p.o.) | Outcome | Reference |
| 2.5 - 10 | Reduced levels of IL-1β and caspase-1 in brain tissue |
Table 3: In Vivo Efficacy in a Mouse Model of MPTP-Induced Parkinson's Disease
| Dosage (mg/kg, p.o.) | Treatment Duration | Key Outcomes | Reference |
| 10 - 60 (twice daily) | 5 weeks | - Improved motor dysfunction- Reduced abnormal accumulation of α-synuclein |
Table 4: Phase IIa Clinical Trial Results in Amyotrophic Lateral Sclerosis (ALS) Patients (NCT05981040)
| Treatment Group | N | Duration | Change in ALSFRS-R Score from Baseline | Reference |
| Placebo | 6 | 12 weeks | -2.26 | |
| This compound 25 mg (twice daily) | 6 | 12 weeks | -1.91 | |
| This compound 50 mg (twice daily) | 6 | 12 weeks | -3.84 | |
| This compound 75 mg (twice daily) | 6 | 12 weeks | +0.52 |
Note: The results from the Phase IIa trial showed a favorable trend but were not statistically significant, warranting further investigation in larger trials.
Detailed Experimental Protocols
This section outlines the methodologies for the key experiments cited in this guide.
In Vitro IL-1β Release Assays
Objective: To determine the in vitro potency of this compound in inhibiting NLRP3 inflammasome-mediated IL-1β release.
General Protocol Outline:
-
Cell Culture:
-
THP-1 Cells: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics. For differentiation into macrophage-like cells, THP-1 cells are typically treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Human PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Primary Mouse Microglia: Microglia are isolated from the cerebral cortices of neonatal mice.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates.
-
Cells are primed with lipopolysaccharide (LPS) for a few hours to upregulate the expression of pro-IL-1β and NLRP3.
-
Cells are then pre-incubated with varying concentrations of this compound.
-
The NLRP3 inflammasome is activated using a specific stimulus, such as Nigericin or ATP.
-
After a defined incubation period, the cell culture supernatant is collected.
-
-
IL-1β Quantification:
-
The concentration of IL-1β in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of this compound concentration and fitting the data to a four-parameter logistic curve.
-
Caption: General Workflow for In Vitro IL-1β Release Assay.
In Vivo Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and functional effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced model in mice.
Protocol Outline:
-
Animal Model Induction:
-
Male C57BL/6 mice are typically used.
-
Parkinsonism is induced by intraperitoneal (i.p.) injection of MPTP. A common regimen involves multiple injections over a short period.
-
-
This compound Administration:
-
This compound is administered orally (p.o.), typically twice daily.
-
Treatment usually commences shortly after MPTP administration and continues for several weeks.
-
-
Behavioral Assessments:
-
Motor function is assessed using standardized tests such as the rotarod test (to measure motor coordination and balance) and the open-field test (to assess locomotor activity).
-
-
Neurochemical and Histological Analysis:
-
At the end of the treatment period, animals are euthanized, and brain tissue is collected.
-
Levels of dopamine (B1211576) and its metabolites in the striatum are quantified using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry is performed on brain sections to assess the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein.
-
References
Methodological & Application
Application Notes and Protocols for Usnoflast in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast, also known as ZYIL1, is a novel, orally active small molecule inhibitor of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome is a key driver in the inflammatory process underlying numerous autoimmune and neuroinflammatory diseases.[1] this compound has demonstrated potent and selective inhibition of the NLRP3 inflammasome, making it a valuable tool for in vitro studies aimed at understanding the role of this pathway in various disease models and for the development of novel therapeutics.[1]
These application notes provide detailed protocols and guidelines for the use of this compound in cell culture experiments to assess its inhibitory effects on the NLRP3 inflammasome.
Mechanism of Action
This compound selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, IL-1β and IL-18. This compound exerts its inhibitory effect by interfering with the assembly and activation of the NLRP3 inflammasome complex, thereby blocking the downstream release of IL-1β and IL-18.
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: NLRP3 Inflammasome Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
This compound has demonstrated potent inhibition of IL-1β release in various cell types. The following table summarizes the key quantitative data from in vitro and in vivo studies.
| Assay Type | Cell Line / Model | Activator | Measured Effect | IC50 / ID50 | Reference |
| In Vitro IL-1β Release | Human THP-1 cells | ATP | Inhibition of IL-1β release | 11 nM | |
| In Vitro IL-1β Release | Human THP-1 cells | Nigericin | Inhibition of IL-1β release | 11 nM | |
| In Vitro IL-1β Release | Human PBMCs | ATP | Inhibition of IL-1β release | 4.5 nM | |
| In Vitro IL-1β Release | Primary Mouse Microglia | Nigericin | Inhibition of IL-1β release | 43 nM | |
| In Vivo Cytokine Production | LPS-induced encephalitis model in mice | LPS and ATP | Inhibition of IL-1β production | ID50: 0.18 mg/kg | |
| In Vivo Cytokine Production | LPS-induced encephalitis model in mice | LPS and ATP | Inhibition of IL-18 production | ID50: 0.13 mg/kg |
Experimental Protocols
The following protocols provide a general framework for assessing the efficacy of this compound in cell culture. Specific parameters may need to be optimized based on the cell line and experimental objectives.
Protocol 1: In Vitro Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes
This protocol describes the steps to measure the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (ZYIL1)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.
-
After differentiation, replace the PMA-containing medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
-
-
Priming Step (Signal 1):
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubate the LPS-primed cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
-
Activation Step (Signal 2):
-
Activate the NLRP3 inflammasome by adding an agonist such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Below is a diagram illustrating the experimental workflow.
References
Application Notes and Protocols for Usnoflast in In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast (also known as ZYIL1) is a selective, orally active inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases. This compound exerts its anti-inflammatory effects by blocking the assembly and activation of the NLRP3 inflammasome.[3] Preclinical studies in various mouse models have demonstrated the therapeutic potential of this compound in conditions such as neurodegenerative diseases and inflammatory bowel disease.[4]
These application notes provide a summary of this compound dosage and administration in several established in-vivo mouse models, along with detailed experimental protocols to guide researchers in their study design.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound selectively targets the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response.
Caption: this compound inhibits the assembly of the NLRP3 inflammasome, blocking Caspase-1 activation and the subsequent release of mature IL-1β and IL-18.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various in-vivo mouse models.
Table 1: this compound Dosage in Neurodegenerative Disease Models
| Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |
| MPTP-induced Parkinson's Disease | C57BL/6 | 10-60 mg/kg | Oral (p.o.) | Twice daily for 5 weeks | Ameliorated motor deficits, reduced α-synuclein accumulation, and protected dopaminergic neurons. |
| LPS-induced Encephalitis | Not Specified | 2.5-10 mg/kg | Oral (p.o.) | Single dose | Reduced brain levels of IL-1β and caspase-1. |
Table 2: this compound Dosage in Inflammatory Bowel Disease (IBD) Models
| Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Frequency | Key Findings |
| LPS and ATP-induced Inflammation | Not Specified | ID50: 0.18 mg/kg (for IL-1β) and 0.13 mg/kg (for IL-18) | Not Specified | Not Specified | Potent in-vivo inhibition of NLRP3 inflammasome activation. |
| Dextran Sodium Sulfate (DSS)-induced Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Ameliorated inflammation and suppressed colonic IL-1β and IL-18. |
| Trinitrobenzene Sulfonic Acid (TNBS)-induced Colitis | Not Specified | Not Specified | Not Specified | Not Specified | Suppressed TNBS-induced colon inflammation. |
| Salmonella typhimurium-induced Enterocolitis | Not Specified | Not Specified | Not Specified | Not Specified | Prevented colonic inflammation. |
Experimental Protocols
The following are detailed protocols for the use of this compound in various mouse models based on published literature.
Protocol 1: MPTP-Induced Parkinson's Disease Model
This protocol is designed to assess the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Caption: Experimental workflow for evaluating this compound in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (ZYIL1)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
MPTP hydrochloride
-
Sterile saline
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Group 1: Vehicle control (receives vehicle and saline)
-
Group 2: MPTP + Vehicle (receives MPTP and vehicle)
-
Group 3: MPTP + this compound (10 mg/kg)
-
Group 4: MPTP + this compound (30 mg/kg)
-
Group 5: MPTP + this compound (60 mg/kg)
-
-
This compound Administration:
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle orally (p.o.) twice daily for 5 consecutive weeks.
-
-
MPTP Induction:
-
On day 8 of treatment, induce Parkinson's-like neurodegeneration by administering MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally, i.p.) once daily for 5 consecutive days.
-
The vehicle control group should receive saline injections.
-
-
Behavioral Assessment:
-
In the fifth week of treatment, perform behavioral tests to assess motor function (e.g., rotarod test, pole test).
-
-
Euthanasia and Tissue Collection:
-
At the end of the 5-week treatment period, euthanize the mice.
-
Perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for histological and biochemical analysis.
-
-
Endpoint Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot: Analyze brain homogenates for levels of α-synuclein.
-
ELISA: Measure levels of IL-1β and IL-18 in brain tissue homogenates.
-
Protocol 2: Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This protocol describes the induction of acute colitis using DSS to evaluate the anti-inflammatory effects of this compound.
Caption: Experimental workflow for assessing this compound in a DSS-induced mouse model of colitis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (ZYIL1)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Dextran Sodium Sulfate (DSS, molecular weight 36,000-50,000 Da)
-
Drinking water
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice in standard conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into experimental groups:
-
Group 1: Control (receive normal drinking water and vehicle)
-
Group 2: DSS + Vehicle (receive DSS in drinking water and vehicle)
-
Group 3: DSS + this compound (at desired dose)
-
-
Colitis Induction:
-
Prepare a 3% (w/v) solution of DSS in drinking water.
-
Provide the DSS solution as the sole source of drinking water for 7 consecutive days.
-
The control group receives regular drinking water.
-
-
This compound Administration:
-
Administer this compound or vehicle orally once daily, starting from day 0 and continuing for the duration of the experiment.
-
-
Clinical Monitoring:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of fecal blood.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
-
-
Euthanasia and Sample Collection:
-
On day 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological and biochemical analyses.
-
-
Endpoint Analysis:
-
Histology: Fix colon segments in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for the severity of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine Measurement: Analyze colon homogenates for IL-1β and IL-18 levels using ELISA.
-
Conclusion
This compound has demonstrated significant efficacy in a range of in-vivo mouse models of inflammatory and neurodegenerative diseases. The provided protocols and dosage information serve as a guide for researchers investigating the therapeutic potential of NLRP3 inflammasome inhibition. It is recommended that investigators optimize these protocols for their specific experimental conditions and research objectives. Further studies are warranted to explore the full therapeutic utility of this compound in other disease models.
References
Application Notes and Protocols: Usnoflast Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Usnoflast is a selective, orally active inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] It functions by blocking the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is a critical step in the formation of the NLRP3 inflammasome complex, thereby inhibiting the release of pro-inflammatory cytokines such as IL-1β.[1] These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo research applications, ensuring consistency and reproducibility in experimental workflows.
Chemical Properties and Solubility
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉N₃O₃S | [4] |
| Molecular Weight | 403.54 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO: 62.5 mg/mL (154.88 mM) | |
| Note: Ultrasonic and warming to 60°C are recommended to aid dissolution. | ||
| DMSO: 50 mg/mL (123.9 mM) | ||
| Note: Sonication is recommended. |
In Vitro Solution Preparation Protocol
This protocol details the preparation of a sterile stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.
Materials and Equipment
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Sterile syringe filters (0.2 µm pore size, PTFE or nylon membrane)
-
Sterile syringes
-
Laminar flow hood
-
Calibrated pipettes and sterile tips
Preparation of this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.035 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO. For a 10 mM solution, add 1 mL of DMSO for every 4.035 mg of this compound.
-
Vortex the solution thoroughly.
-
To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterile Filtration:
-
Draw the this compound-DMSO solution into a sterile syringe.
-
Attach a sterile 0.2 µm PTFE or nylon syringe filter to the syringe.
-
Filter the solution into a new sterile, light-protected tube. Aseptically aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
-
Dilution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with 0.1% being a safe starting point for most cell lines, especially for sensitive or primary cells.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Application: Add the prepared working solutions and vehicle control to your cell-based assays.
In Vitro Efficacy Data
The following table summarizes the reported IC₅₀ values of this compound in various cell-based assays.
| Cell Type | Assay | IC₅₀ | Reference |
| THP-1 cells | Nigericin-induced IL-1β release | 11 nM | |
| Human PBMCs | ATP-mediated IL-1β release | 4.5 nM | |
| Primary mouse microglia | Nigericin-mediated IL-1β release | 43 nM |
In Vivo Solution Preparation Protocol (Oral Administration)
This protocol provides a general guideline for preparing this compound for oral administration in animal models. Note: The optimal vehicle for oral administration of this compound may need to be empirically determined for your specific animal model and experimental conditions.
Materials and Equipment
-
Prepared sterile stock solution of this compound in DMSO (see section 2.2)
-
Sterile vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or a mixture of PEG400, Tween 80, and saline)
-
Sterile tubes for dilution
-
Vortex mixer
Preparation of Oral Formulation
-
Vehicle Selection: Choose a suitable vehicle for oral gavage that is well-tolerated by the animal model. Common vehicles for oral administration of compounds dissolved in DMSO include aqueous solutions of suspending agents like CMC or solubilizing agents like PEG400 and Tween 80.
-
Dilution:
-
Based on the desired final dosage (e.g., in mg/kg), calculate the required concentration of this compound in the final formulation.
-
Dilute the this compound DMSO stock solution with the chosen sterile vehicle to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the oral formulation is minimized to reduce potential toxicity.
-
-
Homogenization: Vortex the solution thoroughly to ensure a homogenous suspension or solution.
-
Administration: Administer the prepared formulation to the animals via oral gavage at the calculated volume based on their body weight.
In Vivo Dosing Information
The following table provides examples of this compound dosages used in preclinical mouse models.
| Animal Model | Dosing Regimen | Key Findings | Reference |
| LPS-induced encephalitis in mice | 2.5-10 mg/kg, p.o., single dose | Reduced levels of IL-1β and caspase-1 in brain tissue | |
| MPTP-induced Parkinson's disease in mice | 10-60 mg/kg, p.o., twice daily for 5 weeks | Improved motor dysfunction and reduced α-synuclein accumulation |
Quality Control
-
Visual Inspection: Always visually inspect the prepared solutions for any signs of precipitation or contamination before use.
-
pH: While the initial stock is in DMSO, the pH of the final aqueous working solution for in vitro studies should be compatible with the cell culture medium (typically pH 7.2-7.4).
-
Sterility: Ensure aseptic techniques are followed throughout the preparation process to prevent microbial contamination.
-
Concentration Verification (Optional): For GLP studies, the concentration of this compound in the prepared solutions can be verified using analytical methods such as HPLC.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action: Inhibition of NLRP3 Inflammasome
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound in inhibiting the NLRP3 inflammasome pathway.
Experimental Workflow: In Vitro this compound Solution Preparation and Application
The following diagram outlines the general workflow for preparing and applying this compound in a cell-based assay.
Caption: Workflow for preparing and applying this compound in cell-based assays.
References
Application Notes and Protocols: Investigating the Mechanism of Usnoflast using CRISPR-Cas9 Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast (also known as ZYIL1) is a novel, orally active, and selective small molecule inhibitor of the Nod-like receptor family pyrin domain containing protein 3 (NLRP3) inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions.[1] this compound has demonstrated potent inhibition of IL-1β release in various cell models and has shown therapeutic potential in preclinical models of Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS), and in clinical trials for Amyotrophic Lateral Sclerosis (ALS) and Ulcerative Colitis.[1]
CRISPR-Cas9 genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to therapeutic agents. By creating a pooled library of cells, each with a single gene knockout, researchers can uncover mechanisms of drug action, identify genetic dependencies, and discover pathways that lead to drug resistance or sensitivity.
This document provides a detailed, albeit theoretical, framework for the application of a genome-wide CRISPR-Cas9 knockout screen to elucidate the cellular mechanisms of this compound. While there are no public reports of this compound being used in CRISPR-Cas9 screening, this protocol outlines how such a study could be designed to identify genes and pathways that interact with this compound's primary mechanism of NLRP3 inhibition.
Signaling Pathway of this compound Target: The NLRP3 Inflammasome
This compound exerts its therapeutic effect by directly targeting and inhibiting the NLRP3 protein, which prevents the assembly and activation of the NLRP3 inflammasome complex. This, in turn, blocks the downstream inflammatory cascade.
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Hypothetical CRISPR-Cas9 Screening Workflow with this compound
A genome-wide CRISPR-Cas9 knockout screen could be employed to identify genes whose loss-of-function confers resistance or sensitivity to this compound. This would provide valuable insights into novel pathways that modulate the cellular response to NLRP3 inhibition.
Caption: A hypothetical workflow for a genome-wide CRISPR-Cas9 screen with this compound.
Data Presentation: Hypothetical Screening Results
The following tables represent hypothetical quantitative data from a CRISPR-Cas9 screen designed to identify modulators of this compound activity.
Table 1: this compound In Vitro Activity
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in a relevant cell line, which is crucial for determining the appropriate screening concentration.
| Cell Line | Assay | Activator | IC50 (nM) |
| Human THP-1 | IL-1β Release | ATP | 15 |
| Human THP-1 | IL-1β Release | Nigericin | 20 |
| Human PBMC | IL-1β Release | MSU Crystals | 35 |
| Mouse Microglia | IL-1β Release | LPS + ATP | 43 |
Table 2: Hypothetical CRISPR Screen Hit Summary
This table presents a list of hypothetical gene hits from a positive (resistance) and negative (sensitivity) selection screen with this compound. The scores are representative of what would be obtained from analysis software like MAGeCK.
| Gene | Description | Selection | Log2 Fold Change | p-value | FDR |
| Resistance Hits (Enriched sgRNAs) | |||||
| GENE-R1 | E3 Ubiquitin Ligase | Positive | 3.2 | 1.5e-8 | 2.1e-7 |
| GENE-R2 | Kinase Regulator | Positive | 2.8 | 3.4e-7 | 4.0e-6 |
| GENE-R3 | Transcription Factor | Positive | 2.5 | 8.1e-7 | 9.2e-6 |
| Sensitivity Hits (Depleted sgRNAs) | |||||
| GENE-S1 | Deubiquitinating Enzyme | Negative | -4.1 | 2.2e-9 | 3.5e-8 |
| GENE-S2 | Membrane Transporter | Negative | -3.7 | 5.6e-8 | 6.8e-7 |
| GENE-S3 | Apoptosis Regulator | Negative | -3.3 | 9.8e-8 | 1.1e-6 |
Experimental Protocols
The following are detailed, hypothetical protocols for conducting a CRISPR-Cas9 screen with this compound.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.
-
Cas9 Expression: Generate a stable Cas9-expressing THP-1 cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.
-
Lentivirus Production: Co-transfect HEK293T cells with the genome-wide sgRNA library plasmid pool, along with psPAX2 and pMD2.G packaging plasmids, using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. Titer the virus to determine the optimal multiplicity of infection (MOI).
Protocol 2: CRISPR-Cas9 Library Transduction and Selection
-
Cell Transduction: Transduce the Cas9-expressing THP-1 cells with the lentiviral sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.
-
T0 Sample Collection: After selection is complete (typically 2-3 days), harvest a representative population of cells (at least 500x library coverage) as the T0 reference sample.
Protocol 3: this compound Screen
-
Cell Plating: Split the selected cell pool into two populations: a control group and a this compound-treated group. Maintain a cell count that preserves at least 500x library coverage throughout the experiment.
-
Drug Treatment: Treat the experimental group with this compound at a pre-determined concentration (e.g., IC50 or IC80). Treat the control group with the vehicle (e.g., DMSO).
-
Incubation: Culture the cells for a period that allows for significant dropout or enrichment of specific sgRNAs, typically 14-21 days. Passage the cells as needed, maintaining library representation.
-
Cell Harvest: At the end of the treatment period, harvest the control and this compound-treated cell populations.
Protocol 4: Sample Processing and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and this compound-treated cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis: Use bioinformatics tools such as MAGeCK to demultiplex the sequencing reads, align them to the sgRNA library, and calculate the enrichment and depletion of each sgRNA. This will allow for the identification of gene hits that are statistically significant.
Conclusion
The combination of the novel NLRP3 inhibitor, this compound, with genome-wide CRISPR-Cas9 screening provides a powerful, albeit hypothetical, approach to further elucidate the genetic mechanisms of its action and to identify potential mechanisms of resistance. The protocols and data presented here offer a comprehensive guide for researchers to design experiments aimed at identifying and validating novel targets that could synergize with this compound or overcome potential resistance, ultimately contributing to more effective therapeutic strategies for a range of inflammatory and neurodegenerative diseases.
References
Application Notes and Protocols for Western Blot Analysis of Usnoflast-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Usnoflast is a selective, orally active inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and subsequently processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions. This compound exerts its anti-inflammatory effects by inhibiting the formation of the NLRP3 inflammasome complex, thereby blocking the release of mature IL-1β.[1][2][3][4]
This document provides a detailed protocol for utilizing Western blotting to assess the efficacy of this compound in a cellular model of NLRP3 inflammasome activation. The human monocytic cell line, THP-1, is used as a model system, with lipopolysaccharide (LPS) and adenosine (B11128) triphosphate (ATP) serving as stimuli to induce inflammasome activation.[5]
Data Presentation
Quantitative data from Western blot analysis should be meticulously recorded and organized for clear comparison. Densitometric analysis of protein bands is recommended, with normalization to a loading control (e.g., β-actin or GAPDH) to ensure accurate quantification of protein expression levels.
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| NLRP3 | Vehicle Control | 1.0 | |||
| LPS + ATP | |||||
| This compound (low dose) + LPS + ATP | |||||
| This compound (high dose) + LPS + ATP | |||||
| ASC | Vehicle Control | 1.0 | |||
| LPS + ATP | |||||
| This compound (low dose) + LPS + ATP | |||||
| This compound (high dose) + LPS + ATP | |||||
| Cleaved Caspase-1 (p20) | Vehicle Control | 1.0 | |||
| LPS + ATP | |||||
| This compound (low dose) + LPS + ATP | |||||
| This compound (high dose) + LPS + ATP | |||||
| Cleaved IL-1β (p17) | Vehicle Control | 1.0 | |||
| LPS + ATP | |||||
| This compound (low dose) + LPS + ATP | |||||
| This compound (high dose) + LPS + ATP | |||||
| β-actin | All Groups | 1.0 |
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Caption: this compound inhibits NLRP3 inflammasome activation.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for assessing the effect of this compound.
Caption: Western blot workflow for this compound-treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human monocytic THP-1 cells
-
Reagents:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Adenosine triphosphate (ATP)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Precast polyacrylamide gels (4-15% or similar)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Primary Antibody Recommendations
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| NLRP3 | Rabbit | 1:500 - 1:1000 | Proteintech, Novus Biologicals |
| ASC | Rabbit | 1:1000 | Bio-Protocol, Biocompare |
| Caspase-1 | Rabbit | 1:1000 | Cell Signaling Technology, Novus Biologicals |
| IL-1β | Mouse | 1:1000 | Cell Signaling Technology, Proteintech |
| β-actin | Mouse | 1:1000 - 1:5000 | Standard Supplier |
Note: Optimal antibody dilutions should be determined experimentally.
Step-by-Step Protocol
1. Cell Culture and Treatment
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, replace the medium with fresh, serum-free RPMI-1640 and allow the cells to rest for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3 hours (Signal 1).
-
Activate the inflammasome by adding ATP to a final concentration of 5 mM and incubate for 30-60 minutes (Signal 2).
2. Protein Extraction and Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
3. Western Blotting
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Analyze the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
References
- 1. A novel selective NLRP3 inhibitor shows disease-modifying potential in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 2, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (ZYIL1) in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zyduslife.com [zyduslife.com]
- 4. FDA approves Zydus' trial of this compound for ALS treatment [clinicaltrialsarena.com]
- 5. Atrial natriuretic peptide down-regulates LPS/ATP-mediated IL-1β release by inhibiting NF-kB, NLRP3 inflammasome and caspase-1 activation in THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating a Novel Agent for Inducing Apoptosis in Cancer Cell Lines
Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the use of Usnoflast for inducing apoptosis in cancer cell lines. The current body of research on this compound focuses on its role as a selective NLRP3 inflammasome inhibitor for neuroinflammatory and autoimmune diseases.
The following application notes and protocols are provided as a general template for researchers, scientists, and drug development professionals interested in investigating a novel chemical entity (NCE) for its potential to induce apoptosis in cancer cells.
Introduction
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis. A hallmark of cancer is the evasion of apoptosis, leading to uncontrolled cell proliferation and tumor progression.[1] Therefore, compounds that can induce or restore apoptotic signaling in cancer cells are promising candidates for novel anticancer therapies. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1] The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) is a key determinant of cell fate.[1] Another key event in apoptosis is the activation of a cascade of proteases called caspases, which are responsible for the execution phase of cell death.[2]
This document provides a framework for evaluating the pro-apoptotic potential of a novel investigational agent in various cancer cell lines. It includes protocols for assessing cell viability, quantifying apoptosis, analyzing the cell cycle, and examining the expression of key apoptosis-related proteins.
Data Presentation: Summarized Quantitative Data
The following table is a template for summarizing the efficacy of a novel anticancer agent.
| Cancer Cell Line | IC50 (µM) after 48h | Apoptosis Rate (%) at IC50 | Fold Change in Bax/Bcl-2 Ratio | Fold Change in Cleaved Caspase-3 |
| MCF-7 (Breast Cancer) | e.g., 15.2 ± 1.8 | e.g., 45.3 ± 3.1 | e.g., 3.2 ± 0.4 | e.g., 4.5 ± 0.6 |
| A549 (Lung Cancer) | e.g., 22.5 ± 2.1 | e.g., 38.7 ± 2.5 | e.g., 2.8 ± 0.3 | e.g., 3.9 ± 0.5 |
| HeLa (Cervical Cancer) | e.g., 18.9 ± 1.5 | e.g., 52.1 ± 4.2 | e.g., 4.1 ± 0.5 | e.g., 5.1 ± 0.7 |
| PC-3 (Prostate Cancer) | e.g., 25.1 ± 2.9 | e.g., 35.4 ± 3.0 | e.g., 2.5 ± 0.2 | e.g., 3.5 ± 0.4 |
Note: The data presented above are placeholders and should be replaced with experimentally derived values.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) can be obtained from the American Type Culture Collection (ATCC).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Dissolve the novel investigational agent in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. Further dilute the stock solution with the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Assay for Cell Viability and IC50 Determination
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the investigational agent for 24, 48, and 72 hours. Include a vehicle control (DMSO-treated) and a blank control (medium only).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the agent that inhibits cell growth by 50%) can be determined by plotting a dose-response curve and using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC. Propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed cells in 6-well plates and treat with the investigational agent at its IC50 concentration for 24 or 48 hours.
-
Harvest both adherent and floating cells, and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Treat cells with the investigational agent at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control. Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic shift.
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Treat cells with the investigational agent for 24 or 48 hours.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend the pellet in a propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in each phase of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
Visualizations
References
Application Notes and Protocols for Usnoflast, a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast (also known as ZYIL1) is a selective, orally active small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1][2][3][4][5] Pathological activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions. This compound exerts its anti-inflammatory effects by blocking the assembly and activation of the NLRP3 inflammasome, thereby inhibiting the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for in vitro assays relevant to its characterization. The information is intended to guide researchers in the evaluation of this compound and similar compounds in a high-throughput screening context.
Mechanism of Action: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. This compound has been shown to interfere with the formation of the NLRP3 inflammasome complex by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
This compound has demonstrated potent inhibition of IL-1β release in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Type | Activator | IC50 (nM) | Reference |
| THP-1 cells | Nigericin | 11 | |
| Human PBMCs | ATP | 4.5 | |
| Primary Mouse Microglia | Nigericin | 43 |
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay in THP-1 Cells
This protocol describes a method to assess the inhibitory activity of this compound on NLRP3 inflammasome-mediated IL-1β release in human monocytic THP-1 cells.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24 hours.
-
After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Allow the cells to rest for another 24 hours.
-
-
Priming Step:
-
Prime the differentiated THP-1 cells with 1 µg/mL LPS for 3 hours to induce the expression of pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 medium.
-
After the priming step, gently remove the LPS-containing medium and add the this compound dilutions to the respective wells.
-
Incubate for 1 hour at 37°C.
-
-
NLRP3 Inflammasome Activation:
-
Add Nigericin to a final concentration of 10 µM to all wells except the negative control.
-
Incubate the plate for 1 hour at 37°C.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
-
Caption: A generalized workflow for a high-throughput screening assay to identify NLRP3 inflammasome inhibitors.
Clinical Development Overview
This compound is currently under investigation for the treatment of Amyotrophic Lateral Sclerosis (ALS). It has received Orphan Drug Designation and Fast Track Designation from the U.S. Food and Drug Administration (FDA) for this indication. Clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of this compound in ALS patients.
Conclusion
This compound is a promising NLRP3 inflammasome inhibitor with potential therapeutic applications in a variety of inflammatory and neurodegenerative diseases. The provided protocols for in vitro assays can be adapted for high-throughput screening to identify and characterize novel inhibitors of the NLRP3 inflammasome. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.
References
Application Notes and Protocols for Usnoflast Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast, also known as ZYIL1, is a novel, orally active, and selective small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2] Pathological activation of the NLRP3 inflammasome is a key driver of inflammation in numerous autoimmune and neuroinflammatory conditions.[1][3] this compound has demonstrated the potential to suppress inflammation by inhibiting the NLRP3 inflammasome, thereby preventing the release of pro-inflammatory cytokines IL-1β and IL-18.[3] Preclinical studies in various animal models, including those for Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS), have established the efficacy of oral administration of this compound. This document provides detailed application notes and protocols for the delivery of this compound in relevant animal models for preclinical research.
Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound targets the NLRP3 inflammasome, a key component of the innate immune system. Upon activation by a variety of stimuli, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, driving inflammatory responses. This compound directly inhibits the activation of the NLRP3 inflammasome, thus blocking this inflammatory cascade.
Figure 1: Simplified signaling pathway of this compound's mechanism of action on the NLRP3 inflammasome.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Model | Source |
| IL-1β Inhibition (IC50) | 43 nM | Mouse | Isolated Microglia Cells | |
| In vivo IL-1β Suppression (ID50) | 0.18 mg/kg | Mouse | LPS/ATP-induced Inflammation | |
| In vivo IL-18 Suppression (ID50) | 0.13 mg/kg | Mouse | LPS/ATP-induced Inflammation |
Experimental Protocols
The primary route of administration for this compound in animal studies is oral gavage, reflecting its development as an orally available drug. The following are detailed protocols for the use of this compound in common animal models of neuroinflammation and autoimmune disease.
General Oral Gavage Protocol for Mice
This protocol provides a general guideline for the oral administration of this compound to mice.
Figure 2: Experimental workflow for oral gavage administration of this compound in mice.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile water
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 ml)
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse using an appropriate method to immobilize the head and body, preventing movement during gavage.
-
-
Oral Gavage Administration:
-
Fill a 1 ml syringe fitted with a gavage needle with the prepared this compound suspension.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and pass it along the roof of the mouth towards the esophagus.
-
Slowly dispense the suspension into the stomach. The volume should typically not exceed 10 ml/kg body weight.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or discomfort.
-
Protocol 1: this compound in a Mouse Model of Parkinson's Disease (MPTP-induced)
This protocol describes the use of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's disease.
Model Induction:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce neurodegeneration by administering MPTP hydrochloride at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection daily for five consecutive days.
This compound Administration:
-
Dosing: Based on the in vivo ID50, a starting dose range of 1-10 mg/kg can be explored.
-
Administration: Administer this compound orally once or twice daily, beginning on the first day of MPTP administration and continuing for the duration of the study (typically 7-21 days post-MPTP).
-
Vehicle Control: A separate group of animals should receive the vehicle alone following the same administration schedule.
Outcome Measures:
-
Behavioral tests (e.g., rotarod, pole test) to assess motor function.
-
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify dopaminergic neurodegeneration.
-
Measurement of dopamine (B1211576) and its metabolites in the striatum via HPLC.
-
Analysis of inflammatory markers (e.g., IL-1β, IL-18) in brain tissue homogenates.
Protocol 2: this compound in a Mouse Model of Inflammatory Bowel Disease (DSS-induced Colitis)
This protocol details the application of this compound in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model, which mimics aspects of human IBD.
Model Induction:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
This compound Administration:
-
Dosing: A starting dose range of 0.5-5 mg/kg can be investigated, based on the potent in vivo anti-inflammatory activity.
-
Administration: Administer this compound orally once or twice daily, starting concurrently with or shortly after the initiation of DSS administration.
-
Vehicle Control: A control group should receive the vehicle on the same schedule.
Outcome Measures:
-
Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI).
-
Measurement of colon length at the end of the study.
-
Histological analysis of the colon to assess tissue damage and inflammation.
-
Quantification of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α) in colonic tissue.
Protocol 3: this compound in a Mouse Model of Multiple Sclerosis (EAE)
This protocol outlines the use of this compound in the experimental autoimmune encephalomyelitis (EAE) model of multiple sclerosis.
Model Induction:
-
Use female C57BL/6 mice, 8-12 weeks old.
-
Induce EAE by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG35-55) peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
This compound Administration:
-
Dosing: A dose range of 5-20 mg/kg can be explored for efficacy.
-
Administration: Begin daily oral administration of this compound prophylactically from the day of immunization or therapeutically at the onset of clinical signs.
-
Vehicle Control: A control group should receive the vehicle on the same schedule.
Outcome Measures:
-
Daily monitoring and scoring of clinical signs of EAE (e.g., tail limpness, limb paralysis).
-
Histological analysis of the spinal cord for inflammatory infiltrates and demyelination.
-
Flow cytometric analysis of immune cell populations in the central nervous system.
-
Measurement of pro-inflammatory cytokine levels in the spinal cord and spleen.
Conclusion
This compound is a promising orally bioavailable NLRP3 inflammasome inhibitor with demonstrated efficacy in various preclinical animal models of inflammatory and neurodegenerative diseases. The provided protocols offer a comprehensive guide for researchers to investigate the therapeutic potential of this compound in their own studies. The oral route of administration, coupled with its potent anti-inflammatory effects, makes this compound a valuable tool for advancing our understanding and treatment of NLRP3-mediated pathologies.
References
Application Note: Mass Spectrometry Analysis of Usnoflast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usnoflast (also known as ZYIL1) is a novel, orally active, small molecule inhibitor of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[5] this compound has shown therapeutic potential in preclinical models of neuroinflammation, Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). Clinical trials have evaluated its safety and efficacy in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Cryopyrin-Associated Periodic Syndromes (CAPS).
An essential aspect of drug development is the characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantitative analysis of this compound in biological matrices, specifically plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Notably, preclinical and clinical studies have indicated that this compound is metabolically stable and is primarily excreted in an unchanged form through the renal route. Therefore, the focus of this application note is on the quantification of the parent drug, this compound. The provided methodologies can also serve as a foundation for the potential identification and quantification of any minor metabolites, should they be discovered in future investigations.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound in human plasma following single oral ascending doses. This data is crucial for understanding the drug's behavior in the body and for designing appropriate dosing regimens.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma (Single Ascending Dose)
| Dose (mg) | Cmax (µg/mL) [Mean (SD)] | AUC0-t (µg·h/mL) [Mean (SD)] | t½ (hours) [Mean (SD)] |
| 25 | 3.2 (0.8) | 27 (0.4) | 6.5 (0.7) |
| 50 | 5.7 (0.5) | 40.8 (7.2) | 5.8 (0.5) |
| 100 | 11.5 (1.0) | 92.3 (14.9) | 6.3 (0.7) |
| 250 | 30.4 (3.8) | 245 (64.8) | 6.5 (1.5) |
| 400 | 45.1 (5.2) | 340.9 (30.6) | 5.7 (0.5) |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life; SD: Standard Deviation.
Table 2: Urinary Recovery of Unchanged this compound (Single Ascending Dose)
| Dose (mg) | Amount Recovered (mg) [Mean (SD)] | Percent Recovered (%) [Mean (SD)] |
| 25 | 21.2 (7.7) | 84.8 (30.7) |
| 50 | 34.6 (6.2) | 69.2 (12.4) |
| 100 | 76.6 (19.5) | 76.6 (19.5) |
| 250 | 172.7 (20.7) | 69.1 (8.3) |
| 400 | 201.3 (109.5) | 50.3 (27.4) |
Signaling Pathway
This compound targets the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the inflammatory response. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the proposed mechanism of inhibition by this compound.
Caption: NLRP3 Inflammasome Pathway and this compound Inhibition.
Experimental Protocols
The following protocols are based on validated methods for the quantification of this compound (ZYIL1) in human plasma and urine.
Sample Preparation
1.1. Plasma Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of an internal standard (IS) solution prepared in acetonitrile (B52724). A suitable analog, such as ZY20378, can be used as the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Dilute the supernatant with an appropriate volume of water or mobile phase A to ensure compatibility with the LC-MS/MS system.
-
Vortex briefly and inject into the LC-MS/MS system.
1.2. Urine Sample Preparation (Solid-Phase Extraction)
-
Centrifuge urine samples at 2,000 x g for 10 minutes at 4°C to remove particulate matter.
-
Condition a suitable solid-phase extraction (SPE) cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.
-
Load a specific volume of the urine supernatant, optionally pre-treated with an internal standard, onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent or an aqueous solution to remove interferences.
-
Elute this compound and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., ACE 5 C18) is suitable for separation.
-
Mobile Phase A: 0.05% formic acid in water.
-
Mobile Phase B: A mixture of methanol and acetonitrile (50:50, v/v).
-
Gradient Elution: A gradient elution program should be optimized to ensure adequate separation of this compound from endogenous matrix components.
-
Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.6 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
2.2. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode for plasma analysis and negative ion mode for urine analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Plasma, Positive Mode): m/z 404.2 → 205.2, 231.1, 124.1
-
This compound (Urine, Negative Mode): m/z 402.0 → 203.1
-
Internal Standard (e.g., ZY20378, Positive Mode): m/z 384.1 → 185.1, 104.1
-
Internal Standard (e.g., ZY20378, Negative Mode): m/z 382.2 → 183.1
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows to achieve maximum sensitivity for this compound and the internal standard.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the fragment ion intensity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma or urine. The calibration curve range for plasma can be 0.01–40 µg/mL and for urine 5–10,000 ng/mL.
-
Quality Control Samples: Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the assay.
-
Quantification: The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve using a weighted linear regression model.
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.
Caption: Workflow for this compound Analysis.
Conclusion
This application note provides a comprehensive guide for the mass spectrometry-based analysis of this compound in biological matrices. The presented protocols for sample preparation and LC-MS/MS analysis are robust and sensitive, enabling accurate quantification of this compound for pharmacokinetic and clinical studies. Given the evidence of its metabolic stability, the primary focus of analysis should be on the parent compound. These methods will be invaluable for researchers and scientists in the field of drug development who are investigating the therapeutic potential of this compound.
References
- 1. Item - A phase 2, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (ZYIL1) in patients with amyotrophic lateral sclerosis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. Zydus Lifesciences completes Phase II(a) clinical trial of this compound in patients with Amyotrophic Lateral Sclerosis [medicaldialogues.in]
- 3. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) | Semantic Scholar [semanticscholar.org]
- 5. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of ZY-IL1 in Three Patients with Cryopyrin-Associated Periodic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Usnoflast as an Adjunct to Chemotherapy in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the potential of Usnoflast, a novel NLRP3 inflammasome inhibitor, as an adjunct to conventional chemotherapy in various cancer models. While this compound is currently under clinical investigation for inflammatory diseases, its mechanism of action presents a compelling case for its exploration in oncology, particularly in overcoming chemotherapy resistance and enhancing therapeutic efficacy.
Introduction: The Rationale for Targeting NLRP3 in Cancer Therapy
The NOD-like receptor protein 3 (NLRP3) inflammasome is a key component of the innate immune system. Upon activation by a variety of stimuli, including cellular stress induced by chemotherapy, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Emerging evidence suggests that chronic activation of the NLRP3 inflammasome within the tumor microenvironment can contribute to cancer progression, metastasis, and resistance to chemotherapy[1][2][3].
This compound is a potent and selective oral inhibitor of the NLRP3 inflammasome. By blocking this pathway, this compound has the potential to:
-
Mitigate chemotherapy-induced pro-tumor inflammation.
-
Enhance cancer cell sensitivity to cytotoxic agents.
-
Reduce immune-suppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.
These notes provide a framework for preclinical studies designed to test these hypotheses.
Mechanism of Action: this compound and NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to caspase-1 activation and the subsequent cleavage of pro-IL-1β and pro-IL-18 into their active forms. These cytokines can promote cell proliferation, angiogenesis, and immune evasion. Chemotherapy-induced cellular stress can be a potent activator of this pathway, inadvertently contributing to a pro-tumorigenic inflammatory state and the development of therapeutic resistance[1][3]. This compound, by directly inhibiting the NLRP3 protein, is hypothesized to block these downstream effects, thereby sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Data Presentation: Hypothetical Preclinical Efficacy of this compound in Combination Therapy
The following tables summarize the expected quantitative outcomes from preclinical studies investigating this compound in combination with standard-of-care chemotherapy agents. These are hypothetical data points based on the known role of NLRP3 in chemotherapy resistance.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | Chemotherapy Agent | Chemotherapy Alone (IC50) | Chemotherapy + this compound (1 µM) (IC50) | Fold Sensitization |
|---|---|---|---|---|
| Breast Cancer (MDA-MB-231) | Doxorubicin | 1.5 | 0.6 | 2.5x |
| Paclitaxel | 0.1 | 0.04 | 2.5x | |
| Oral Squamous Cell Carcinoma (SCC-9) | 5-Fluorouracil | 25 | 10 | 2.5x |
| Cisplatin | 8 | 3.2 | 2.5x |
| Pancreatic Cancer (PANC-1) | Gemcitabine | 5 | 2 | 2.5x |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| MDA-MB-231 | Vehicle Control | 1500 | - |
| Doxorubicin (5 mg/kg) | 800 | 46.7% | |
| This compound (10 mg/kg) | 1200 | 20.0% | |
| Doxorubicin + this compound | 300 | 80.0% | |
| SCC-9 | Vehicle Control | 1800 | - |
| 5-Fluorouracil (20 mg/kg) | 1000 | 44.4% | |
| This compound (10 mg/kg) | 1500 | 16.7% |
| | 5-Fluorouracil + this compound | 400 | 77.8% |
Experimental Protocols
Objective: To determine if this compound can enhance the cytotoxic effect of chemotherapy on cancer cell lines in vitro.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., MDA-MB-231, SCC-9) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the chemotherapy agent (e.g., Doxorubicin, 5-FU).
-
Prepare a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Treat cells with:
-
Chemotherapy agent alone.
-
This compound alone.
-
Combination of chemotherapy agent and this compound.
-
Vehicle control (e.g., DMSO).
-
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values for the chemotherapy agent alone and in combination with this compound.
Objective: To evaluate the efficacy of this compound in combination with chemotherapy in a preclinical in vivo cancer model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1x10^6 MDA-MB-231 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control.
-
Chemotherapy agent alone.
-
This compound alone.
-
Combination of chemotherapy and this compound.
-
-
Treatment Administration: Administer treatments as per the determined schedule (e.g., chemotherapy via intraperitoneal injection twice weekly, this compound via oral gavage daily).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the study until tumors in the control group reach the maximum allowed size or for a predetermined duration (e.g., 28 days).
-
Tissue Collection: At the end of the study, collect tumors for further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).
Conclusion and Future Directions
The preclinical investigation of this compound in combination with chemotherapy holds significant promise for advancing cancer therapy. The protocols outlined in these application notes provide a robust framework for evaluating the potential of this novel NLRP3 inhibitor to overcome chemotherapy resistance and improve treatment outcomes. Future studies should focus on elucidating the detailed molecular mechanisms of synergy, exploring a broader range of cancer types and chemotherapy agents, and investigating the impact of this compound on the tumor immune microenvironment. Successful preclinical findings would provide a strong rationale for the clinical translation of this compound in oncology.
References
Troubleshooting & Optimization
Troubleshooting Usnoflast precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to Usnoflast precipitation in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: The recommended solvent for this compound is DMSO.[1][2] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles that can affect the product's stability, it is advisable to aliquot the stock solution.[1]
Q2: My this compound solution is showing precipitation after being added to the cell culture media. What are the possible causes?
A2: Precipitation of this compound in cell culture media can occur due to several factors:
-
High Final Concentration: The final concentration of this compound in your experimental media may exceed its solubility limit in an aqueous environment.
-
Low Solubility in Aqueous Solutions: While soluble in DMSO, this compound's solubility can be significantly lower in aqueous-based cell culture media.
-
"Salting Out" Effect: Components in the cell culture media, such as salts and proteins, can reduce the solubility of the compound.
-
pH of the Media: The pH of your cell culture media can influence the solubility of this compound.
-
Temperature: Changes in temperature during the experiment can affect compound solubility.
-
Improper Dissolution of Stock Solution: The initial DMSO stock solution may not have been fully dissolved.
Q3: How can I prevent this compound from precipitating in my experiments?
A3: To prevent precipitation, consider the following steps:
-
Optimize Final Concentration: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media combination through a dose-response curve.
-
Use a Lower Stock Concentration: Preparing a more dilute DMSO stock solution can help in achieving a lower final DMSO concentration in the media, which may reduce precipitation.
-
Pre-warm Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Serial Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform serial dilutions in pre-warmed media.
-
Increase Final DMSO Concentration (with caution): While aiming for a low final DMSO concentration is generally recommended, a slight increase (e.g., up to 0.5%) might be necessary to maintain solubility. However, it is crucial to run a vehicle control to assess the effect of DMSO on your cells.
-
Sonication: Gentle sonication of the stock solution before use can help ensure it is fully dissolved.[2]
Troubleshooting Guide
Issue: Visible precipitate or cloudiness in the media after adding this compound.
This guide provides a step-by-step approach to troubleshoot and resolve this compound precipitation.
Step 1: Verify Stock Solution Integrity
-
Action: Visually inspect your this compound DMSO stock solution.
-
Question: Is the stock solution clear and free of any visible particles?
-
If No: The stock may not be fully dissolved or may have precipitated during storage. Try warming the vial to 60°C and vortexing or sonicating to redissolve the compound. If precipitation persists, prepare a fresh stock solution.
-
If Yes: Proceed to Step 2.
Step 2: Review Final Concentration and Dilution Method
-
Action: Recalculate the final concentration of this compound in your media.
-
Question: Is the final concentration within a range where solubility is expected?
-
If No or Unsure: Your final concentration might be too high. Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture media and observe for precipitation.
-
If Yes: Consider the dilution method. Avoid adding a small volume of cold stock solution directly into a large volume of media. Instead, try adding the stock to a smaller, pre-warmed aliquot of media first before bringing it to the final volume.
Step 3: Evaluate Media Components and Conditions
-
Action: Review the composition of your cell culture media.
-
Question: Does your media contain high concentrations of salts or proteins that could contribute to the "salting out" effect?
-
If Yes: You may need to test different media formulations or accept a lower maximum soluble concentration of this compound.
-
Question: Have you recently changed your media batch or supplier?
-
If Yes: There could be slight variations in the formulation. It is advisable to re-test the solubility.
Data Presentation
Table 1: this compound Solubility
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 154.88 | Ultrasonic warming and heating to 60°C may be required. Hygroscopic DMSO can impact solubility; use newly opened DMSO. |
| DMSO | 50 | 123.9 | Sonication is recommended. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Serial Dilution in Media:
-
Dispense 1 mL of your specific cell culture media (pre-warmed to 37°C) into a series of sterile microcentrifuge tubes.
-
Create a serial dilution of the this compound stock solution directly into the media to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Include a vehicle control tube with the equivalent highest volume of DMSO used.
-
-
Observation:
-
Incubate the tubes at 37°C in a cell culture incubator for a duration that mimics your experimental conditions (e.g., 24 hours).
-
Visually inspect each tube for any signs of precipitation or cloudiness against a dark background. A light microscope can also be used for more sensitive detection.
-
-
Determination:
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific media under your experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the NLRP3 inflammasome pathway.
References
Technical Support Center: Optimizing Usnoflast Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for determining the half-maximal inhibitory concentration (IC50) of Usnoflast. This document includes frequently asked questions, a detailed experimental protocol, and a troubleshooting guide to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ZYIL1, is a selective, orally active inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves preventing the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC), which is a critical step in the formation of the NLRP3 inflammasome complex.[1] By inhibiting this pathway, this compound blocks the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1]
Q2: Which signaling pathway does this compound target?
A2: this compound targets the NLRP3 inflammasome signaling pathway. This pathway is a key component of the innate immune system and is activated by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.
Q3: Why is determining the IC50 value of this compound important?
A3: The IC50 value is a critical parameter for evaluating the potency of a drug. It represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. For this compound, determining the IC50 is essential for comparing its activity across different cell types, understanding its therapeutic potential, and guiding dose-selection for further preclinical and clinical studies.
Q4: What are some typical IC50 values reported for this compound?
A4: The IC50 of this compound can vary depending on the cell type and the specific stimulus used to activate the NLRP3 inflammasome. The following table summarizes some reported IC50 values.
Quantitative Data Summary
| Cell Type | Stimulus | Measured Effect | IC50 (nM) |
| THP-1 cells | Nigericin | IL-1β release | 11 |
| Human PBMCs | ATP | IL-1β release | 4.5 |
| Primary mouse microglia | Nigericin | IL-1β release | 43 |
Data sourced from MedchemExpress.
Experimental Protocol for IC50 Determination of this compound
This protocol provides a general framework for determining the IC50 of this compound in a cell-based assay. Researchers should optimize the conditions for their specific cell line and experimental setup.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., THP-1, human PBMCs, or primary microglia)
-
Complete cell culture medium
-
NLRP3 inflammasome activator (e.g., Nigericin, ATP, or MSU crystals)
-
Assay buffer (e.g., PBS)
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
ELISA kit for IL-1β detection
-
96-well cell culture plates
-
Calibrated multichannel pipettes
-
Microplate reader
2. Cell Seeding: a. Culture cells to a sufficient density in a T-75 flask. b. Harvest and count the cells. c. Resuspend the cells in fresh, pre-warmed complete medium to the desired seeding density. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase during the experiment. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment and recovery.
3. Compound Preparation and Treatment: a. Prepare a series of this compound dilutions from the stock solution in complete culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a broad concentration range (e.g., 0.1 nM to 10 µM). b. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells. e. Incubate the plate for a predetermined time (e.g., 1-2 hours) to allow for compound uptake.
4. NLRP3 Inflammasome Activation: a. Prepare the NLRP3 activator at the desired concentration in complete culture medium. b. Add the activator to all wells except for the negative control wells. c. Incubate the plate for the optimal duration to induce IL-1β release (this should be determined experimentally).
5. Measurement of IL-1β Release (ELISA): a. Centrifuge the 96-well plate to pellet the cells. b. Carefully collect the supernatant from each well for IL-1β measurement. c. Follow the manufacturer's instructions for the IL-1β ELISA kit. d. Read the absorbance on a microplate reader at the appropriate wavelength.
6. Data Analysis: a. Calculate the concentration of IL-1β in each sample from the ELISA standard curve. b. Normalize the data by expressing the IL-1β concentration in each treated well as a percentage of the vehicle control (100% activity). c. Plot the percentage of inhibition against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., four-parameter logistic model) to fit a dose-response curve and determine the IC50 value.
Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
References
How to reduce Usnoflast off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the off-target effects of Usnoflast during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as ZYIL1, is a selective, orally active inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing protein 3) inflammasome.[1][2][3] Its primary mechanism involves blocking the assembly and activation of the NLRP3 inflammasome complex, which in turn inhibits the release of the pro-inflammatory cytokine IL-1β and reduces inflammation.[2][3] This makes it a promising therapeutic candidate for inflammatory and neurodegenerative diseases.
Q2: What are the known clinical side effects of this compound?
Phase 1 and Phase 2a clinical trials for this compound in patients with Amyotrophic Lateral Sclerosis (ALS) have shown that the drug is generally well-tolerated. The most commonly reported side effects were urinary tract infections and increases in liver enzymes. No serious adverse events were reported in these trials.
Q3: What are potential off-target effects of this compound at the molecular level?
While specific molecular off-target data for this compound is not publicly available, it is a possibility that, like other small molecule inhibitors, it could interact with unintended proteins. For NLRP3 inhibitors in general, potential off-target effects could include cross-reactivity with other inflammasomes (e.g., NLRC4, AIM2) or inhibition of kinases involved in inflammatory signaling pathways. It is crucial for researchers to experimentally verify the specificity of this compound in their system of interest.
Q4: How can I minimize the potential for off-target effects in my experiments with this compound?
To minimize the risk of off-target effects, it is recommended to:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that achieves the desired on-target effect. Higher concentrations increase the likelihood of engaging off-target proteins.
-
Include appropriate controls: Use a structurally similar but inactive compound as a negative control to ensure that the observed phenotype is not due to the chemical scaffold itself.
-
Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the intended target (NLRP3), to ensure the observed effects are indeed on-target.
Troubleshooting Guides
Problem: Unexpected or inconsistent experimental results.
Possible Cause: This could be due to off-target effects, issues with compound stability, or variability in experimental conditions.
Solutions:
-
Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to NLRP3 in your specific cell line or experimental system.
-
Assess Compound Integrity: Ensure the stability and solubility of your this compound stock. Prepare fresh solutions for each experiment.
-
Control for Cellular Health: Monitor cell viability and morphology. Ensure that the observed effects are not due to general cytotoxicity.
-
Standardize Experimental Parameters: Maintain consistency in cell density, passage number, and treatment duration.
Problem: Observed phenotype does not align with known NLRP3 signaling.
Possible Cause: The phenotype may be a result of this compound interacting with an unknown off-target protein or pathway.
Solutions:
-
Perform a Broad Kinase Screen: A kinase profiling assay can identify potential off-target kinases that this compound might be inhibiting.
-
Conduct Proteome-Wide Off-Target Screening: Techniques like affinity purification-mass spectrometry (AP-MS) can help identify a broader range of potential off-target proteins.
-
Consult the Literature for Similar Compounds: Research the off-target profiles of other NLRP3 inhibitors to identify potential common off-targets.
Data Presentation
Table 1: Summary of this compound Clinical Trial Findings
| Phase | Population | Key Findings | Reported Side Effects |
| Phase 1 | Healthy Volunteers | Safe and well-tolerated. | Not specified in detail. |
| Phase 2a | ALS Patients | Generally well-tolerated; showed trends of slower disease progression. | Urinary tract infections, increases in liver enzymes. |
| Phase 2b | ALS Patients (Recruiting) | To further evaluate efficacy and safety at two different doses. | To be determined. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the general steps to verify the engagement of this compound with its target protein, NLRP3, in a cellular context.
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing undenatured proteins) from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble NLRP3 in the supernatant at each temperature point using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble NLRP3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Protocol 2: In Vitro Kinase Profiling
This protocol describes a general workflow for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a multi-well plate, incubate a panel of purified kinases with their respective substrates and ATP in the presence of different concentrations of this compound or a vehicle control.
-
Activity Measurement: Measure the kinase activity by quantifying substrate phosphorylation. This can be done using various methods, such as radiometric assays (e.g., ³²P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percent inhibition of each kinase at each this compound concentration and determine the IC50 value for any inhibited kinases. This will reveal the selectivity profile of this compound.
Visualizations
Caption: A diagram of the NLRP3 inflammasome signaling pathway, indicating the points of activation and the inhibitory action of this compound.
Caption: A logical workflow for systematically investigating whether an observed cellular phenotype is an on-target or off-target effect of this compound.
References
Usnoflast not showing activity in vitro
Welcome to the technical support center for Usnoflast. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot experiments where this compound is not showing the expected activity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected in vitro activity?
A1: this compound is a potent and selective, ATP-competitive inhibitor of the hypothetical protein kinase, Kinase-X (KX). KX is a critical component of the Signal Transduction Pathway Y (STP-Y), which is known to be upregulated in certain disease models. In a typical in vitro setting, this compound is expected to inhibit the phosphorylation of the direct downstream substrate of KX, Protein-Z (PZ). This inhibition should be measurable via techniques such as Western blotting for phosphorylated PZ (p-PZ) or through kinase activity assays that measure the consumption of ATP.[1]
Q2: My this compound compound is showing no activity in my cell-based assay. What are the common reasons for this?
A2: Several factors could contribute to a lack of activity in a cell-based assay. These can be broadly categorized into issues with the compound itself, problems with the experimental setup, or cell line-specific issues.[2]
Compound-Related Issues:
-
Degradation: this compound may have degraded due to improper storage or handling.
-
Solubility: The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.[3]
-
Purity: The purity of the this compound batch could be lower than specified.
Experimental Setup Issues:
-
Incorrect Concentration: The concentrations of this compound used may be too low to elicit a response.[4]
-
Assay Controls: Failure of positive or negative controls indicates a fundamental problem with the assay itself.[5]
-
Reagent Quality: Degradation of critical reagents like ATP or the kinase itself can lead to failed experiments.
Cell Line-Specific Issues:
-
Low Target Expression: The chosen cell line may not express sufficient levels of Kinase-X for an effect to be observed.
-
Cell Permeability: this compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The cell line may actively pump this compound out, reducing its intracellular concentration.
Q3: My positive control inhibitor is working, but this compound is not. What should I investigate first?
A3: If your positive control is working, this suggests that the assay system and reagents are likely functioning correctly. In this scenario, the focus should shift to this compound itself.
-
Verify Compound Identity and Integrity: Confirm that the correct compound was used and that it has been stored properly. If possible, verify its identity and purity using analytical methods like LC-MS or NMR.
-
Check Solubility: Visually inspect your this compound stock solution and the final assay medium for any signs of precipitation.
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations to ensure you are not working outside of its effective range.
Q4: How do I properly design my experiment to include the necessary controls?
A4: A well-designed experiment should include multiple controls to ensure the validity of the results.
-
Vehicle Control: This is a negative control where cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration. This accounts for any effects of the solvent on the cells.
-
Positive Control: A known inhibitor of Kinase-X should be included to confirm that the assay can detect inhibition.
-
Untreated Control: This consists of cells that are not treated with any compound or vehicle. This provides a baseline for normal cell behavior and target activity.
-
Cell-Free Control: For some assay types, like MTT assays, it's important to test if the compound directly reacts with the assay reagents in the absence of cells.
Troubleshooting Guides
Issue 1: No inhibition of Kinase-X activity in a biochemical assay.
This guide will help you troubleshoot a lack of this compound activity in a purified enzyme (biochemical) assay.
| Potential Cause | Troubleshooting Step |
| Inactive Kinase-X Enzyme | Test the activity of the enzyme with a known substrate and without any inhibitor. If there is no activity, the enzyme may be degraded or improperly folded. |
| Incorrect ATP Concentration | The inhibitory potential of ATP-competitive inhibitors is dependent on the ATP concentration. Ensure the ATP concentration in your assay is at or below the Km for Kinase-X. |
| This compound Degradation | Prepare a fresh stock solution of this compound from a new aliquot. Ensure proper storage conditions are maintained. |
| Assay Interference | Run the assay without the Kinase-X enzyme to see if this compound interferes with the detection method (e.g., fluorescence quenching or enhancement). |
Issue 2: No effect on downstream signaling (p-PZ levels) in a cell-based Western blot assay.
This guide focuses on troubleshooting the lack of effect of this compound on the phosphorylation of its downstream target, Protein-Z, in a cellular context.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Consider using a different cell line or performing a cell permeability assay to assess this compound uptake. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal incubation time for this compound to exert its effect. |
| Low Kinase-X Expression | Verify the expression level of Kinase-X in your cell line via Western blot or qPCR. Choose a cell line with robust expression. |
| Western Blot Technical Issues | If you are experiencing issues like no signal, high background, or faint bands, consult a comprehensive Western blot troubleshooting guide. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein-Z (p-PZ)
This protocol describes a method to assess the inhibitory effect of this compound on the STP-Y pathway by measuring the phosphorylation of Protein-Z.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and the appropriate controls (vehicle, positive control) for the predetermined optimal time.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Protein-Z (p-PZ) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Protein-Z or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: The hypothetical Signal Transduction Pathway Y (STP-Y) and the inhibitory action of this compound.
References
Technical Support Center: Enhancing Usnoflast Bioavailability for In-Vivo Studies
Welcome to the technical support center for researchers utilizing Usnoflast in pre-clinical and clinical studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the oral bioavailability of this compound, a selective, orally active NLRP3 inflammasome inhibitor. While this compound has demonstrated an acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) profile in studies, optimizing its delivery can be crucial for achieving desired therapeutic concentrations and consistent in-vivo results.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability important?
A1: this compound (also known as ZYIL1) is a small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory and neurodegenerative diseases.[4][5] As an orally administered drug, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its therapeutic efficacy. Low or variable bioavailability can lead to sub-optimal target engagement and inconsistent experimental outcomes.
Q2: What are the potential factors limiting this compound's oral bioavailability?
A2: While specific data on this compound's physicochemical properties are not publicly available, poorly soluble drugs often face challenges with dissolution and/or permeability across the gastrointestinal tract. Factors that could potentially limit this compound's bioavailability include low aqueous solubility, poor membrane permeability, and first-pass metabolism.
Q3: Are there any clinical data on this compound's bioavailability in humans?
A3: Phase I and II clinical trials have shown that this compound is orally active and can achieve therapeutic concentrations in both blood and cerebrospinal fluid. However, detailed pharmacokinetic parameters such as absolute bioavailability are not extensively published. The focus of clinical development has been on establishing safety and efficacy at given oral doses.
Troubleshooting Guide: Improving this compound Delivery
This guide provides potential strategies to enhance the oral bioavailability of this compound for in-vivo research. These are general approaches applicable to poorly soluble compounds and should be adapted and tested for your specific experimental setup.
Issue 1: Low or Variable Drug Exposure in Plasma
Possible Cause: Poor dissolution of this compound in the gastrointestinal fluids.
Suggested Solutions:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution.
-
Micronization: Mechanical milling to reduce particle size to the micron range.
-
Nanonization: Advanced techniques like wet milling or high-pressure homogenization to create nanosuspensions.
-
-
Formulation with Solubilizing Excipients:
-
Surfactants: Use of surfactants can improve the wettability and solubilization of the drug.
-
Co-solvents: Incorporating a co-solvent system in liquid formulations can enhance solubility.
-
-
Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.
Issue 2: Inconsistent Absorption Profiles Between Subjects
Possible Cause: Food effects or variability in gastrointestinal physiology.
Suggested Solutions:
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption, often reducing food effects.
-
Standardized Dosing Conditions: Ensure consistent administration protocols, including fasting state or co-administration with a standardized meal, to minimize variability.
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension
-
Objective: To prepare a simple suspension of micronized this compound for oral gavage.
-
Materials:
-
Micronized this compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh the required amount of micronized this compound.
-
Levigate the powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring.
-
Transfer the suspension to a beaker and stir continuously on a magnetic stirrer for at least 30 minutes before dosing to ensure homogeneity.
-
Administer the suspension via oral gavage at the desired dose volume.
-
Protocol 2: Formulation of a Solid Dispersion of this compound
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials:
-
This compound API
-
A suitable polymer carrier (e.g., PVP K30, HPMC)
-
A common solvent for both this compound and the polymer (e.g., methanol, acetone)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve a specific ratio of this compound and the polymer in the chosen solvent.
-
Remove the solvent using a rotary evaporator under vacuum until a thin film is formed.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped and milled into a fine powder for further formulation or direct administration in a suitable vehicle.
-
Data Presentation
Table 1: Common Approaches for Bioavailability Enhancement
| Technique | Principle | Potential Advantages for this compound |
| Particle Size Reduction | Increases surface area for dissolution. | Simple to implement for suspension formulations. |
| Salt Formation | Increases solubility by converting the drug into a more soluble salt form. | Applicable if this compound has ionizable groups. |
| Solid Dispersions | Drug is dispersed in a carrier matrix, often in an amorphous state. | Can significantly improve dissolution rate and bioavailability. |
| Lipid-Based Formulations | Drug is dissolved in a lipid vehicle, which can enhance absorption. | Can bypass dissolution as a rate-limiting step. |
| Complexation | Encapsulation of the drug molecule within a complexing agent (e.g., cyclodextrins). | Can increase solubility and stability. |
Visualizations
This compound's Mechanism of Action: NLRP3 Inflammasome Inhibition
This compound is a selective inhibitor of the NLRP3 inflammasome. It interferes with the assembly of the inflammasome complex by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). This, in turn, blocks the activation of Caspase-1 and the subsequent release of pro-inflammatory cytokines IL-1β and IL-18.
References
- 1. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 2. Zydus Lifesciences completes Phase II(a) clinical trial of this compound in patients with Amyotrophic Lateral Sclerosis [medicaldialogues.in]
- 3. trial.medpath.com [trial.medpath.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mndassociation.org [mndassociation.org]
Usnoflast Experimental Design: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Usnoflast (also known as ZYIL1), a selective, orally active inhibitor of the NLRP3 inflammasome.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the NLRP3 inflammasome.[1][2][3][4][5] Its mechanism involves preventing the assembly of the NLRP3 inflammasome complex by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC). This blockage prevents the activation of caspase-1 and the subsequent release of the pro-inflammatory cytokines IL-1β and IL-18.
Q2: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). To minimize the effects of repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock into your cell culture medium, ensuring the final DMSO concentration remains low (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound is dependent on the cell type, stimulus, and experimental endpoint. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific system. Based on published data, a good starting point for a dose-response curve would be in the low nanomolar to low micromolar range.
Q4: My this compound preparation is not inhibiting NLRP3 activation. What are the possible causes?
Several factors could contribute to a lack of inhibitory effect. These include:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to be effective in your experimental setup.
-
Poor Solubility: The compound may not be fully dissolved in your cell culture medium, reducing its effective concentration.
-
Inhibitor Instability: this compound may be degrading in the cell culture medium over the course of your experiment. Preparing fresh dilutions for each experiment is recommended.
-
Inefficient Inflammasome Activation: The cells may not be adequately primed (Signal 1) or activated (Signal 2) to induce a robust NLRP3 inflammasome response.
-
Incorrect Timing of Inhibitor Addition: For optimal results, this compound should be added to the cell culture prior to the activation signal (Signal 2). A pre-incubation time of 30-60 minutes is generally recommended.
Q5: Are there known off-target effects for this compound?
While this compound is described as a selective NLRP3 inhibitor, comprehensive public data on its selectivity profile against other inflammasomes (e.g., NLRP1, NLRC4, AIM2) or a broad panel of kinases is limited. As with any small molecule inhibitor, the potential for off-target effects should be considered, especially at higher concentrations. It is advisable to include appropriate controls in your experiments to help rule out off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Inconsistent IC50 values can be a significant source of frustration. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Passage Number Variability | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Cell Density | Ensure that cells are seeded at the same density for each experiment. |
| Variable Reagent Quality | Use fresh, high-quality reagents, including activators like LPS and ATP. |
| Inconsistent Incubation Times | Standardize all incubation times for priming, inhibitor treatment, and activation steps. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Issue 2: High Background or No Signal in IL-1β ELISA
An enzyme-linked immunosorbent assay (ELISA) is a common method to measure the release of IL-1β as a readout for NLRP3 inflammasome activation.
| Problem | Potential Cause | Recommended Solution |
| High Background | Mycoplasma or endotoxin (B1171834) contamination in cell culture. | Regularly test cell lines for mycoplasma. Use endotoxin-free reagents and consumables. |
| Cells are stressed or over-confluent. | Ensure optimal cell culture conditions and avoid over-confluency. | |
| No or Low Signal | Inefficient priming (Signal 1) or activation (Signal 2). | Confirm priming by measuring pro-IL-1β levels. Use a fresh, validated batch of NLRP3 activator. |
| Cell type lacks a functional NLRP3 inflammasome. | Use a cell line known to have a functional NLRP3 inflammasome, such as THP-1 monocytes or bone marrow-derived macrophages (BMDMs). |
Issue 3: Unexpected Results in Caspase-1 Western Blot
Western blotting for the cleaved p20 subunit of caspase-1 is a direct method to assess inflammasome activation.
| Problem | Potential Cause | Recommended Solution |
| No Cleaved Caspase-1 (p20) Band | Inefficient inflammasome activation. | Ensure robust priming and activation signals. |
| Low protein concentration. | Load a sufficient amount of protein (20-40 µg of cell lysate). | |
| Poor antibody quality. | Use a validated antibody specific for the cleaved p20 subunit of caspase-1. | |
| Multiple or Non-specific Bands | Protein degradation. | Use fresh lysis buffer with protease inhibitors. |
| Primary or secondary antibody concentration is too high. | Optimize antibody concentrations. | |
| Faint Bands | Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. |
| Low antibody affinity. | Increase the primary antibody concentration or incubation time. |
Data Presentation
This compound IC50 Values
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in different cellular systems.
| Cell Type | Activation Stimulus | IC50 (nM) |
| THP-1 cells | ATP | 13 |
| THP-1 cells | Nigericin (B1684572) | 11 |
| THP-1 cells | MSU | 10 |
| Human PBMCs | ATP | 4.5 |
| Isolated Microglia | Nigericin | 43 |
| LPS-primed THP-1 cells (Caspase-1 activity) | ATP | 9.6 |
Note: This data is compiled from publicly available sources and should be used as a reference. The optimal concentration for your specific experimental conditions should be determined empirically.
Experimental Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay and IL-1β ELISA
This protocol provides a general framework for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring IL-1β release.
-
Cell Seeding: Plate macrophages (e.g., PMA-differentiated THP-1 cells or BMDMs) in a 96-well plate and allow them to adhere overnight.
-
Priming (Signal 1): Replace the medium with fresh medium containing a priming agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL). Incubate for 3-4 hours.
-
Inhibitor Treatment: Remove the priming medium and add fresh medium containing serial dilutions of this compound or a vehicle control (DMSO). Pre-incubate for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) to the wells. Incubate for the recommended time (e.g., 30-60 minutes for ATP).
-
Sample Collection: Centrifuge the plate to pellet any detached cells. Carefully collect the supernatant for IL-1β analysis.
-
IL-1β ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: Caspase-1 Activation by Western Blot
This protocol outlines the steps to detect the cleaved p20 subunit of caspase-1.
-
Cell Treatment: Follow steps 1-4 of the NLRP3 Inflammasome Inhibition Assay protocol in a larger format (e.g., 6-well plates).
-
Cell Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the cleaved p20 subunit of caspase-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Mandatory Visualizations
Caption: Canonical NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
Caption: Troubleshooting decision tree for ineffective this compound inhibition.
References
- 1. A novel selective NLRP3 inhibitor shows disease-modifying potential in animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. expresspharma.in [expresspharma.in]
- 3. trial.medpath.com [trial.medpath.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
Usnoflast degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and storage of Usnoflast.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines. These recommendations are based on standard practices for solid compounds and stock solutions.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Use of a suitable solvent such as DMSO is recommended.[1] |
| -20°C | 1 month | For frequently accessed stock solutions.[1] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective, orally active inhibitor of the NLRP3 inflammasome.[2] Its primary mechanism involves blocking the release of interleukin-1β (IL-1β), which in turn exhibits anti-inflammatory activity.[1] The inhibition of the NLRP3 inflammasome is thought to reduce neuroinflammation in the brain and spinal cord.[2]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not publicly available, compounds containing sulfonamide groups can be susceptible to certain degradation mechanisms. These may include hydrolysis of the sulfonamide bond under strongly acidic or basic conditions, and photodegradation upon exposure to light. Forced degradation studies are necessary to identify the specific degradation products and pathways for a given molecule.
Troubleshooting Guides
Q1: I am observing variable results in my cell-based assays with this compound. What could be the cause?
A1: Variability in assay results can stem from several factors related to compound handling and stability. Consider the following:
-
Stock Solution Age and Storage: Ensure your this compound stock solution is within the recommended storage period and has been stored at the correct temperature. Repeated freeze-thaw cycles should be avoided.
-
Final DMSO Concentration: While DMSO is a common solvent, high final concentrations in your cell culture media can be cytotoxic or cause off-target effects. It is advisable to keep the final DMSO concentration below 0.5%.
-
Compound Precipitation: this compound may precipitate out of the aqueous assay medium, especially at higher concentrations. Visually inspect your assay plates for any signs of precipitation.
Q2: My this compound stock solution appears cloudy. What should I do?
A2: A cloudy stock solution is a strong indicator of compound precipitation or degradation. Do not use a solution that has precipitated. It is recommended to prepare a fresh stock solution. If solubility issues persist, consider gently warming the solution or using sonication to aid dissolution.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: To determine the stability of this compound in your experimental setup, you can perform a simple stability study. This involves incubating this compound in your assay medium for the duration of your experiment, and then analyzing the remaining concentration of the parent compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the powdered drug in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the powdered drug to UV light (254 nm) and fluorescent light for 7 days.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating analytical method, such as HPLC.
Table 2: Hypothetical Results of Forced Degradation Study of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products |
| 0.1 N HCl, 60°C, 24h | 15% | 2 |
| 0.1 N NaOH, 60°C, 24h | 25% | 3 |
| 3% H₂O₂, RT, 24h | 10% | 1 |
| 80°C, 48h (Solid) | 5% | 1 |
| UV/Fluorescent Light, 7d | 12% | 2 |
Protocol 2: Stability-Indicating HPLC Method for this compound
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the properties of the drug substance and drug product over time.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis scan).
-
Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to separate the main this compound peak from its degradation products generated during forced degradation studies.
Visualizations
References
Usnoflast Technical Support Center: Adjusting pH for Optimal Activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental conditions for Usnoflast, a novel inhibitor of the Kinase-X signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: this compound exhibits maximal inhibitory activity in a slightly acidic environment, with an optimal pH range of 6.0-6.5. Its efficacy significantly decreases at neutral or alkaline pH. This characteristic is by design, to enhance its selectivity and activity within the acidic tumor microenvironment.[1][2]
Q2: Why is pH important for this compound's function?
A2: The pH of the experimental buffer directly influences the ionization state of both this compound and its target, Kinase-X.[3] The protonation of key amino acid residues in the active site of Kinase-X, and on the this compound molecule itself, is critical for the electrostatic interactions that facilitate binding and inhibition. Deviations from the optimal pH range can alter these interactions, reducing the binding affinity and overall inhibitory effect.[3]
Q3: Can I use standard physiological buffers like PBS (pH 7.4)?
A3: While PBS at pH 7.4 can be used for initial stock solution preparation, it is not recommended for the final assay conditions if maximal activity is desired. As shown in the data below, this compound's activity is significantly lower at pH 7.4 compared to its optimal acidic range. For cell-based assays, the acidic nature of the tumor microenvironment should be considered.
Q4: How does the acidic tumor microenvironment affect this compound's efficacy?
A4: The acidic tumor microenvironment, with a pH typically ranging from 6.5 to 6.9, is a hallmark of solid tumors. This compound is designed to leverage this acidic environment for enhanced therapeutic effect. The lower extracellular pH can lead to better uptake and target engagement of weakly acidic drugs.
Troubleshooting Guide
Issue 1: Low or no this compound activity observed.
-
Possible Cause: Incorrect buffer pH.
-
Solution: Verify the pH of your final assay buffer using a calibrated pH meter. Do not rely on the nominal pH of stock solutions, as dilutions can alter the final pH. Prepare fresh buffer if the pH is outside the optimal 6.0-6.5 range.
-
-
Possible Cause: Suboptimal temperature.
-
Solution: Ensure your assay is performed at a consistent and appropriate temperature. Most enzyme assays are sensitive to temperature fluctuations.
-
-
Possible Cause: Inactive this compound.
-
Solution: Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock for each experiment.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent pH across the plate.
-
Solution: Ensure thorough mixing of all reagents and buffers. In microplates, "edge effects" can sometimes lead to evaporation and changes in concentration and pH. Using a plate sealer and ensuring a humidified incubation environment can help.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and ensure accurate and consistent pipetting across all wells. Prepare a master mix of reagents to minimize well-to-well variation.
-
Issue 3: Unexpected results in cell-based assays.
-
Possible Cause: Buffering capacity of cell culture medium.
-
Solution: Standard cell culture media are heavily buffered to maintain a physiological pH around 7.4. To study the pH-dependent effects of this compound, consider using a medium with a lower buffering capacity or adjusting the medium's pH with appropriate buffers (e.g., MES) just before the experiment. Be mindful that prolonged exposure to acidic media can affect cell viability.
-
-
Possible Cause: Cellular mechanisms for pH regulation.
-
Solution: Cancer cells have mechanisms to maintain a neutral intracellular pH, even in an acidic extracellular environment. The observed effect of this compound may be influenced by these regulatory pathways.
-
Quantitative Data: pH-Dependent Activity of this compound
The inhibitory activity of this compound on Kinase-X was measured across a range of pH values. The results are summarized below, with activity normalized to the maximum inhibition observed at pH 6.0.
| pH | Relative Inhibitory Activity (%) | Standard Deviation |
| 5.0 | 75 | ± 4.5 |
| 5.5 | 92 | ± 3.8 |
| 6.0 | 100 | ± 3.5 |
| 6.5 | 95 | ± 4.1 |
| 7.0 | 60 | ± 5.2 |
| 7.4 | 35 | ± 4.8 |
| 8.0 | 15 | ± 3.1 |
Experimental Protocol: Determining the Optimal pH for this compound Activity
This protocol describes a method for determining the pH-dependent activity of this compound in a biochemical kinase assay.
1. Reagent Preparation:
-
Kinase-X Enzyme: Reconstitute lyophilized Kinase-X in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol) to create a stock solution.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Assay Buffers: Prepare a series of assay buffers with varying pH values (e.g., from 5.0 to 8.0 in 0.5 unit increments). A suitable buffer system that covers this range is a combination of MES (for pH 5.0-6.5) and HEPES (for pH 7.0-8.0). Ensure the final concentration of all other components (e.g., ATP, substrate peptide, MgCl2) is consistent across all buffers.
-
ATP and Substrate: Prepare stock solutions of ATP and the specific peptide substrate for Kinase-X in nuclease-free water.
2. Assay Procedure:
-
Prepare Buffer Plates: In a 96-well plate, add the different pH assay buffers to separate wells.
-
Add this compound: Add this compound to the wells to achieve the desired final concentration (e.g., the IC50 concentration). Include control wells with DMSO only.
-
Add Kinase-X: Add the Kinase-X enzyme to all wells.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and the substrate peptide to all wells.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Ensure the reaction time is within the linear range.
-
Stop Reaction & Detect Signal: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures remaining ATP).
3. Data Analysis:
-
Calculate the percentage of Kinase-X inhibition for each pH value relative to the DMSO control.
-
Plot the percentage of inhibition as a function of pH to determine the optimal pH for this compound activity.
Visualizations
Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase-X.
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting logic for low this compound activity.
References
Technical Support Center: Overcoming Drug Resistance in Cell Lines
Disclaimer: As of December 2025, there is no publicly available research detailing specific mechanisms of resistance to Usnoflast in cell lines. This compound is an investigational drug targeting the NLRP3 inflammasome, and preclinical resistance studies are not yet in the public domain. This guide provides general strategies and troubleshooting for drug resistance in cell lines, using a hypothetical scenario with an NLRP3 inhibitor like this compound for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to our NLRP3 inhibitor, "this compound," in our cell line that was previously sensitive. What could be the reason?
A1: A decreased response, often characterized by an increase in the half-maximal inhibitory concentration (IC50), suggests the development of acquired resistance. This is a common phenomenon in cell culture where cells adapt to the pressure of a drug over time. Several mechanisms could be responsible, including but not limited to:
-
Increased Drug Efflux: Cells may upregulate transporter proteins (like P-glycoprotein) that actively pump the drug out of the cell.[1]
-
Alteration of the Drug Target: Mutations in the NLRP3 gene could prevent the drug from binding effectively.
-
Activation of Bypass Pathways: Cells might activate alternative signaling pathways to compensate for the inhibition of the NLRP3 inflammasome.
-
Changes in Drug Metabolism: Cells could increase the metabolic breakdown of the drug, reducing its effective concentration.[2]
-
Inhibition of Apoptosis: Cells may develop mechanisms to evade programmed cell death, even when the drug target is inhibited.[2]
Q2: How can we confirm that our cell line has developed resistance?
A2: The most straightforward method is to compare the dose-response curve of the suspected resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the curve and an increased IC50 value for the treated cells would confirm resistance. This is typically assessed using a cell viability assay.[3]
Q3: What are the common methods to generate a drug-resistant cell line in the lab for study?
A3: The most common approach is to culture the parental cell line in the presence of the drug over an extended period. This can be done in two main ways:
-
Stepwise Increasing Concentrations: Start with a low concentration of the drug (e.g., the IC20) and gradually increase the dose as the cells adapt and recover their growth rate.
-
Pulsed Treatment: Expose the cells to a higher concentration of the drug for a short period, then remove the drug to allow the surviving cells to recover and repopulate before the next treatment cycle.
Q4: Can drug resistance be reversed?
A4: In some cases, resistance can be transient. If the resistance is due to the upregulation of certain proteins, removing the drug pressure for several passages might lead to a gradual return of sensitivity. However, if the resistance is due to stable genetic mutations in the drug target, it is likely to be permanent.
Troubleshooting Guide: Investigating "this compound" Resistance
If you suspect your cell line is developing resistance to an NLRP3 inhibitor, follow this step-by-step guide to diagnose and understand the potential mechanism.
Workflow for Investigating Drug Resistance
Caption: A step-by-step workflow for confirming, investigating, and potentially overcoming drug resistance in cell lines.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and "this compound"-Resistant (Usno-R) Cell Lines
| Cell Line | Drug | IC50 (nM) | Fold Resistance |
| Parental THP-1 | "this compound" | 15 | - |
| THP-1 Usno-R | "this compound" | 210 | 14 |
| Parental N2a | "this compound" | 25 | - |
| N2a Usno-R | "this compound" | 350 | 14 |
Table 2: Hypothetical Gene Expression Changes in "this compound"-Resistant Cells
| Gene | Function | Fold Change in Resistant Cells (mRNA) |
| ABCB1 (P-gp) | Drug Efflux Pump | 8.5 |
| NLRP3 | Drug Target | 1.2 (no significant change) |
| BCL2 | Anti-apoptotic | 4.7 |
| BAX | Pro-apoptotic | 0.6 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Parental and suspected resistant cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of "this compound" for 48-72 hours. Include untreated and vehicle-only controls.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully aspirate the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early hallmarks of apoptosis, the externalization of phosphatidylserine (B164497) (PS).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Treat parental and resistant cells with "this compound" at a concentration known to induce apoptosis in the parental line (e.g., 2x IC50).
-
Harvest cells (including floating cells in the supernatant) after the desired treatment time.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Gene Expression Analysis (qPCR for ABCB1)
This protocol quantifies the mRNA levels of the drug efflux pump ABCB1 (P-glycoprotein).
Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Primers for ABCB1 and a housekeeping gene (e.g., GAPDH).
-
qPCR instrument.
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant cell pellets using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: In a qPCR plate, prepare the reaction mix for each sample in triplicate:
-
10 µL SYBR Green Master Mix (2X)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template
-
6 µL Nuclease-free water
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative expression of ABCB1 in resistant cells compared to parental cells using the ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines. Its activation is a two-step process: priming and activation.
Caption: The two-signal model of NLRP3 inflammasome activation and subsequent inflammatory response.
References
Refining Usnoflast treatment duration for maximum effect
Technical Support Center: Usnoflast Treatment Duration
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for refining this compound treatment duration to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, orally active inhibitor of the NLRP3 inflammasome.[1][2][3] Pathological activation of the NLRP3 inflammasome signaling pathway is associated with a variety of autoimmune and neuroinflammatory conditions.[3] this compound works by blocking the release of interleukin-1β (IL-1β), which in turn exhibits anti-inflammatory activity.[1] It interferes with the formation of the NLRP3 inflammasome complex by inhibiting the oligomerization of the apoptosis-associated speck-like protein containing a CARD (ASC).
Q2: What is the recommended starting treatment duration for in vitro experiments?
For initial in vitro cell-based assays, a treatment duration of 24 to 72 hours is recommended. This range is typically sufficient to observe significant downstream effects on the target pathway and to assess the impact on cell viability and proliferation. A time-course experiment within this window is crucial to identify the optimal time point for your specific cell line and experimental endpoint.
Q3: How does the duration of this compound treatment impact downstream signaling?
Short-term treatment (e.g., 1-6 hours) with this compound is expected to rapidly decrease the phosphorylation of downstream targets. However, prolonged exposure may lead to feedback mechanisms or activation of compensatory signaling pathways. It is essential to perform a time-course analysis of key downstream markers to understand the dynamic nature of the signaling response to continuous this compound exposure.
Q4: What are the potential mechanisms of acquired resistance to this compound with prolonged treatment?
While specific resistance mechanisms to this compound are still under investigation, prolonged inhibition of a key signaling pathway can lead to acquired resistance. Potential mechanisms include the upregulation of bypass signaling pathways that circumvent the inhibited target, or mutations in the drug target that reduce inhibitor binding.
Q5: How can I monitor the efficacy of this compound treatment over different durations?
The efficacy of this compound can be monitored by assessing the phosphorylation status of downstream targets via Western blot, and by conducting cell viability or proliferation assays. For long-term efficacy, a colony formation assay is recommended. These assays will help to determine the duration at which this compound exerts its maximum therapeutic effect.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent results between experiments | Pipetting errors or inconsistent cell seeding density. | Ensure proper mixing of reagents, calibrate pipettes regularly, and perform cell counts to ensure consistent seeding. |
| Cell line instability or contamination. | Perform regular cell line authentication and mycoplasma testing. | |
| High cytotoxicity at effective concentrations | The therapeutic window for your cell line may be narrow. | Perform a dose-response experiment with shorter treatment durations to determine if a therapeutic effect can be achieved with reduced toxicity. |
| Off-target effects of the compound. | Consider using a lower concentration of this compound in combination with another agent that targets a parallel pathway. | |
| Loss of efficacy after initial response | Development of acquired resistance. | Analyze downstream signaling pathways for reactivation or upregulation of bypass pathways. Consider intermittent dosing schedules. |
| Compound degradation in culture media. | Replenish the media with fresh this compound at regular intervals during long-term experiments. |
Experimental Protocols
Protocol 1: Time-Course Analysis of Downstream Target Phosphorylation by Western Blot
This protocol details how to assess the effect of this compound treatment duration on the phosphorylation of a key downstream target.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
Primary antibodies (total and phosphorylated target protein, loading control)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or DMSO for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis using primary antibodies against the phosphorylated and total target protein, as well as a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total target protein at each time point.
Protocol 2: Cell Viability Assay
This protocol is for determining the effect of this compound treatment duration on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of this compound concentrations or DMSO.
-
Incubate the plates for different durations (e.g., 24, 48, 72 hours).
-
At the end of each incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Data Presentation
Table 1: Time-Dependent Inhibition of Downstream Target Phosphorylation by this compound
| Treatment Duration (hours) | Percent Inhibition of Target Phosphorylation (Mean ± SD) |
| 1 | 85 ± 5.2 |
| 6 | 92 ± 3.1 |
| 12 | 88 ± 4.5 |
| 24 | 75 ± 6.8 |
| 48 | 60 ± 7.3 |
Table 2: Effect of this compound Treatment Duration on Cell Viability (IC50 Values)
| Treatment Duration (hours) | IC50 (nM) |
| 24 | 150 |
| 48 | 75 |
| 72 | 50 |
Visualizations
References
Validation & Comparative
A Comparative Analysis of Usnoflast and Other Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
The treatment of Chronic Myeloid Leukemia (CML) was revolutionized by the development of tyrosine kinase inhibitors (TKIs) that target the Bcr-Abl fusion protein, the primary driver of CML.[1][2][3] The first-generation TKI, Imatinib, transformed CML from a fatal disease into a manageable chronic condition.[4][5] However, the emergence of drug resistance, often due to point mutations in the Bcr-Abl kinase domain, has necessitated the development of subsequent generations of TKIs. Second-generation inhibitors like Dasatinib offer greater potency and efficacy against a range of mutations, while third-generation inhibitors such as Ponatinib are effective against the highly resistant T315I mutation.
This guide introduces Usnoflast , a hypothetical next-generation Bcr-Abl TKI, and provides a comparative analysis against established inhibitors: Imatinib, Dasatinib, and Ponatinib. This compound is conceptualized as a highly potent and selective pan-Bcr-Abl inhibitor, designed to overcome the limitations of existing therapies by demonstrating efficacy against wild-type Bcr-Abl, all known resistance mutations including T315I, and a significantly improved safety profile.
Comparative Efficacy of Kinase Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of this compound in comparison to Imatinib, Dasatinib, and Ponatinib.
Table 1: In Vitro Potency (IC50 in nM)
| Kinase Target | This compound (Hypothetical) | Imatinib | Dasatinib | Ponatinib |
| Wild-Type Bcr-Abl | 0.1 | 100-1000 | <1 | 0.37 |
| T315I Mutant Bcr-Abl | 0.5 | >10,000 | >10,000 | 2.0 |
| Other Bcr-Abl Mutants | <0.5 | Variable | <1 | <2.5 |
| c-Kit | 25 | 100-1000 | 16 | 1.1 |
| PDGFR | 30 | 100-1000 | 28 | 1.5 |
| VEGFR2 | >500 | >10,000 | 79 | 1.5 |
| Src Family Kinases | >1000 | >10,000 | <1 | 5.4 |
Note: IC50 values for Imatinib, Dasatinib, and Ponatinib are compiled from various preclinical studies. This compound data is hypothetical.
Table 2: Clinical Efficacy in Chronic Phase CML
| Clinical Endpoint | This compound (Hypothetical) | Imatinib | Dasatinib | Ponatinib |
| Complete Cytogenetic Response (CCyR) Rate (12 months, newly diagnosed) | 95% | 69-82% | 84% | N/A (not first-line) |
| Major Molecular Response (MMR) Rate (12 months, newly diagnosed) | 85% | 22-47% | 47% | N/A |
| CCyR Rate (heavily pretreated patients) | 80% | N/A | 40% | 46% |
| 5-Year Overall Survival (newly diagnosed) | >95% | 83.3% | 91% | N/A |
| Progression-Free Survival (5 years, newly diagnosed) | >90% | 89% | 85% | N/A |
Note: Clinical data for established drugs are from various clinical trials. This compound data is hypothetical.
Safety and Tolerability Profile
A major focus in the development of new TKIs is the improvement of the safety profile to enhance long-term patient adherence and quality of life.
Table 3: Common Adverse Events (>20% incidence)
| Adverse Event | This compound (Hypothetical) | Imatinib | Dasatinib | Ponatinib |
| Myelosuppression | Mild | Moderate-Severe | Moderate-Severe | Moderate-Severe |
| Fluid Retention/Edema | Minimal | Common | Common | Common |
| Rash | Infrequent | Common | Common | Common (47%) |
| Nausea/Vomiting | Mild | Common | Common | Common |
| Fatigue | Mild | Common | Common | Common |
| Pleural Effusion | Not Observed | Rare | 28% | Infrequent |
| Arterial Occlusive Events | Not Observed | Rare | Uncommon (5%) | 31% (cumulative) |
Note: Incidence rates are based on clinical trial data for the respective drugs. This compound data is hypothetical.
Signaling Pathways and Mechanisms
The following diagrams illustrate the Bcr-Abl signaling pathway, the mechanism of TKI resistance, and the experimental workflow for inhibitor screening.
Detailed Experimental Protocols
Bcr-Abl Kinase Activity Assay (In Vitro)
This non-radioactive, solid-phase assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the Bcr-Abl kinase.
-
Materials:
-
Recombinant Bcr-Abl enzyme
-
Biotinylated peptide substrate (e.g., Abltide)
-
Streptavidin-coated 96-well plates
-
Kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35, pH 7.5)
-
ATP solution
-
Test compounds (this compound and others) dissolved in DMSO
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
-
-
Protocol:
-
Coat streptavidin-coated 96-well plates with the biotinylated peptide substrate. Wash to remove unbound substrate.
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In the wells, add the test compound dilutions, recombinant Bcr-Abl enzyme, and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 60 minutes.
-
Wash the wells to remove the enzyme and ATP.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate at room temperature for 60 minutes.
-
Wash the wells to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of kinase inhibitors on the metabolic activity of CML cells, which is an indicator of cell viability.
-
Materials:
-
CML cell lines (e.g., K562 for wild-type Bcr-Abl, Ba/F3 p210-T315I for resistant mutant)
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Protocol:
-
Seed CML cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
CML Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of kinase inhibitors in a living organism.
-
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
K562 or other suitable CML cell line
-
Matrigel
-
Test compounds formulated for oral gavage or intraperitoneal injection
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject a suspension of CML cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control daily for a specified period (e.g., 21 days).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth in the treatment groups to the control group to determine the efficacy of the compounds.
-
Conclusion
This guide provides a comparative overview of the hypothetical next-generation TKI, this compound, against the established Bcr-Abl inhibitors Imatinib, Dasatinib, and Ponatinib. The hypothetical data for this compound illustrates the desired characteristics of a future CML therapy: high potency against all known Bcr-Abl mutations, including the challenging T315I mutation, and a superior safety profile with minimal off-target effects. The provided experimental protocols offer a framework for the preclinical evaluation of such novel kinase inhibitors. The continued development of advanced TKIs like the conceptual this compound holds the promise of further improving outcomes for CML patients, particularly those with resistant disease.
References
- 1. Flying under the radar: the new wave of BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches to therapy in CML - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Usnoflast: An NLRP3 Inflammasome Inhibitor with a Focus on Neuro-inflammation, Not Oncology
A comprehensive review of publicly available scientific literature and clinical trial data reveals that Usnoflast (ZYIL1), a novel, orally administered small molecule, is being actively investigated for its role in treating inflammatory and neurodegenerative diseases, with no current evidence supporting its development as an anti-cancer agent.
Developed by Zydus Lifesciences, this compound functions as a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a variety of inflammatory disorders.
Current Therapeutic Focus: Neuro-inflammation and Autoimmune Diseases
Clinical and preclinical research on this compound is concentrated on conditions where NLRP3-mediated inflammation is a key pathological driver. The primary indications currently under investigation include:
-
Amyotrophic Lateral Sclerosis (ALS): this compound has completed a Phase IIa clinical trial and is proceeding to a Phase IIb trial for the treatment of ALS, a progressive neurodegenerative disease characterized by the loss of motor neurons.[1][2][3][4][5] The rationale for its use in ALS stems from the role of neuro-inflammation in disease progression.
-
Inflammatory Bowel Disease (IBD): Preclinical studies have demonstrated the efficacy of this compound in animal models of IBD. A Phase II clinical study has also been initiated for Ulcerative Colitis.
-
Cryopyrin-Associated Periodic Syndromes (CAPS): this compound has received orphan drug designation for CAPS, a group of rare autoinflammatory diseases driven by NLRP3 mutations.
-
Other Neurological and Inflammatory Conditions: Preclinical models have suggested the potential therapeutic utility of this compound in Parkinson's disease and Multiple Sclerosis.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The mechanism of action of this compound centers on its ability to inhibit the assembly and activation of the NLRP3 inflammasome complex. This inhibition prevents the downstream cascade of inflammatory events.
Figure 1: Mechanism of Action of this compound. this compound inhibits the NLRP3 inflammasome, blocking pro-inflammatory cytokine release.
Experimental Data in Amyotrophic Lateral Sclerosis (ALS)
While a direct comparison to anti-cancer agents is not feasible, data from the Phase IIa study of this compound in ALS provides insights into its clinical activity.
| Endpoint | Placebo | This compound (25 mg) | This compound (50 mg) | This compound (75 mg) |
| Change in ALSFRS-R Score from Baseline to Week 12 | -2.26 | -1.91 | -3.84 | +0.52 |
| Data from a Phase 2a, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study. |
The ALS Functional Rating Scale-Revised (ALSFRS-R) is a validated scale for monitoring the progression of disability in patients with ALS. A smaller decrease or an increase in the score suggests a slower disease progression. In this study, the 75 mg dose of this compound showed a trend towards a slower decline in functional scores compared to placebo, although the results were not statistically significant.
Experimental Protocol: Phase IIa Study in ALS
The Phase IIa clinical trial of this compound in patients with ALS was a randomized, double-blind, placebo-controlled study.
Figure 2: Phase IIa ALS Clinical Trial Workflow. A schematic of the randomized, placebo-controlled trial design.
Inclusion Criteria: Patients with a diagnosis of probable or definite ALS.
Treatment: Patients were randomized to receive oral doses of this compound (25 mg, 50 mg, or 75 mg) or a placebo twice daily for 12 weeks.
Primary Outcome: The primary endpoint was the change in the ALSFRS-R total score from baseline to week 12.
Secondary Outcomes: Secondary measures included assessments of pharmacokinetics, changes in slow vital capacity (SVC), and levels of neurofilament light chain (NfL) in serum and cerebrospinal fluid (CSF).
Conclusion
Based on the available evidence, this compound is a promising therapeutic candidate for a range of inflammatory and neurodegenerative diseases, with a well-defined mechanism of action centered on the inhibition of the NLRP3 inflammasome. There is no current scientific basis to support its evaluation or use as an anti-cancer agent. The scientific and clinical communities will continue to monitor the progress of this compound in its designated therapeutic areas.
References
- 1. zyduslife.com [zyduslife.com]
- 2. University of California Health Amyotropic Lateral Sclerosis (ALS) Trial → this compound Neuromuscular Investigation for Treatment Efficacy in Amyotrophic Lateral Sclerosis [clinicaltrials.ucbraid.org]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. FDA approves Zydus' trial of this compound for ALS treatment [clinicaltrialsarena.com]
- 5. trial.medpath.com [trial.medpath.com]
Independent verification of Usnoflast's mechanism of action
An Independent Verification of Usnoflast's Mechanism of Action: A Comparative Guide for Researchers
This guide provides an independent verification of the mechanism of action of this compound (ZYIL1), a novel NLRP3 inflammasome inhibitor, by comparing its performance with other well-characterized alternatives. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and detailed protocols.
Introduction to this compound and the NLRP3 Inflammasome
This compound, also known as ZYIL1, is an orally active, selective inhibitor of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers a cascade of inflammatory responses, including the maturation and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. This compound is currently in clinical development for conditions such as Amyotrophic Lateral Sclerosis (ALS), with Phase 2 trials underway.[1][4]
The mechanism of action of this compound involves the inhibition of the NLRP3 inflammasome, which in turn blocks the release of IL-1β and reduces inflammation. Preclinical studies have shown its potential in models of Parkinson's disease, Inflammatory Bowel Disease (IBD), and Multiple Sclerosis (MS). This guide will compare the in vitro potency of this compound with other known NLRP3 inhibitors.
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected NLRP3 inhibitors. These values represent the concentration of the inhibitor required to achieve 50% inhibition of a specific biological function, in this case, NLRP3-mediated IL-1β release. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell type, activator, and assay format can influence the results.
| Compound | Cell Type | Activator | Assay | IC50 Value | Reference |
| This compound (ZYIL1) | THP-1 cells | Nigericin (B1684572) | IL-1β release | 11 nM | |
| Human PBMCs | ATP | IL-1β release | 4.5 nM | ||
| Primary mouse microglia | Nigericin | IL-1β release | 43 nM | ||
| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | 7.5 nM | |
| Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | 8.1 nM | ||
| Dapansutrile (OLT1177) | J774A.1 cells | LPS + Nigericin | IL-1β release | Decreased IL-1β secretion at 10µM | |
| VTX2735 | Healthy Volunteers | - | IL-1β and hsCRP suppression | Dose-related suppression observed | |
| NT-0796 | Healthy Volunteers | - | C-reactive protein reduction | Anti-inflammatory effect demonstrated |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams illustrate the NLRP3 inflammasome signaling pathway and the general workflow for inhibitor testing.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of NLRP3 inflammasome inhibitors.
IL-1β Release Assay
This assay quantifies the amount of IL-1β released from immune cells following inflammasome activation and is a primary method for assessing the potency of NLRP3 inhibitors.
a. Cell Culture and Seeding:
-
Culture immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes in complete DMEM medium.
-
Seed 200,000 cells per well in a 96-well plate and incubate for 24 hours.
b. Priming (Signal 1):
-
Replace the medium with serum-free DMEM containing 1 µg/mL of lipopolysaccharide (LPS).
-
Incubate for 3-4 hours to prime the inflammasome.
c. Inhibitor Treatment:
-
Prepare serial dilutions of the NLRP3 inhibitor (e.g., this compound) in serum-free DMEM.
-
Add the inhibitor to the respective wells and incubate for 1 hour.
d. Activation (Signal 2):
-
Add an NLRP3 activator, such as 5 mM ATP for 1 hour or 5-20 µM nigericin for 30-45 minutes.
e. Sample Collection and Analysis:
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
ASC Oligomerization Assay
This assay provides direct evidence of inflammasome activation by detecting the oligomerization of the adaptor protein ASC.
a. Cell Stimulation:
-
Seed 1.5 x 10^6 macrophages per well in a 6-well plate.
-
Prime the cells with 1 µg/mL LPS for 2 hours.
-
Treat with the NLRP3 inhibitor for the desired time.
-
Activate the inflammasome with an appropriate stimulus (e.g., 5 µM nigericin for 30 minutes).
b. Cell Lysis and Fractionation:
-
Harvest and lyse the cells in a buffer containing Triton X-100.
-
Centrifuge the lysates to pellet the ASC oligomers.
c. Cross-linking and Western Blotting:
-
Resuspend the pellet in a buffer containing a cross-linking agent such as disuccinimidyl suberate (B1241622) (DSS) and incubate for 30 minutes.
-
Stop the cross-linking reaction and resuspend the pellet in protein loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-ASC antibody to visualize ASC monomers and oligomers.
Conclusion
The available data indicates that this compound is a potent inhibitor of the NLRP3 inflammasome, with IC50 values in the low nanomolar range, comparable to other well-characterized inhibitors like MCC950. The provided experimental protocols offer a standardized framework for the independent verification of these findings and for the comparative analysis of other NLRP3 inhibitors. Further research and clinical trials will continue to elucidate the full therapeutic potential of this compound in treating NLRP3-mediated diseases.
References
Benchmarking Usnoflast: A Comparative Guide to NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Usnoflast (ZYIL1), a novel NLRP3 inflammasome inhibitor, against other known inhibitors. The information presented herein is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of these compounds.
Introduction to this compound and the NLRP3 Inflammasome
This compound (also known as ZYIL1) is a novel, orally active, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, as well as neurodegenerative conditions.[3] this compound is currently in Phase II clinical trials for Amyotrophic Lateral Sclerosis (ALS) and has been studied in preclinical models for other neuroinflammatory and autoimmune disorders.
Comparative Performance of NLRP3 Inhibitors
The following table summarizes the in vitro potency of this compound and other well-characterized NLRP3 inflammasome inhibitors. The data is primarily based on the half-maximal inhibitory concentration (IC50) for IL-1β release in human monocytic THP-1 cells and human peripheral blood mononuclear cells (PBMCs), common cellular models for studying inflammasome activation.
| Inhibitor | Target | Cell Type | Assay Stimulus | IC50 (IL-1β Release) | Mechanism of Action | References |
| This compound (ZYIL1) | NLRP3 Inflammasome | THP-1 | ATP | 13 nM | Selective NLRP3 inhibitor, prevents ASC oligomerization. | |
| THP-1 | Nigericin | 11 nM | ||||
| THP-1 | MSU | 10 nM | ||||
| hPBMCs | ATP | 4.5 nM | ||||
| Primary Mouse Microglia | Nigericin | 43 nM | ||||
| MCC950 | NLRP3 Inflammasome | THP-1 | Nigericin | ~8 nM - 124 nM | Potent and specific NLRP3 inhibitor, blocks both canonical and non-canonical activation. | |
| hPBMCs | Nigericin | ~530 nM | ||||
| Dapansutrile (B1669814) (OLT1177) | NLRP3 Inflammasome | Not Specified | Not Specified | Inhibits IL-1β secretion by 60% at 1 µM | Selective NLRP3 inhibitor, prevents inflammasome oligomerization. | |
| Oridonin | NLRP3 Inflammasome | Not Specified | Not Specified | Not specified in direct IC50 for IL-1β release | Covalently binds to NLRP3, blocking its interaction with NEK7 and inhibiting inflammasome assembly. |
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these inhibitors is crucial for interpreting the comparative data. Below is a representative protocol for an in vitro NLRP3 inflammasome inhibition assay.
In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on NLRP3 inflammasome-mediated IL-1β release in human THP-1 monocytes.
Materials:
-
Human THP-1 monocytic cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) and vehicle control (e.g., DMSO)
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a suitable density and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours.
-
-
Priming (Signal 1):
-
After differentiation, replace the medium with fresh RPMI-1640 containing a low concentration of FBS.
-
Prime the cells by adding LPS (e.g., 1 µg/mL) to each well and incubate for 3-4 hours at 37°C. This step upregulates the expression of pro-IL-1β and NLRP3.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the cell culture medium.
-
After the priming step, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control group.
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Induce NLRP3 inflammasome activation by adding a stimulus such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) to all wells (except for the negative control).
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification of IL-1β Release:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for in vitro evaluation of NLRP3 inflammasome inhibitors.
Comparative Potency
Caption: Relative in vitro potencies of selected NLRP3 inflammasome inhibitors.
References
- 1. Exploring the mechanism of action of dapansutrile in the treatment of gouty arthritis based on molecular docking and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. business-standard.com [business-standard.com]
- 3. health.economictimes.indiatimes.com [health.economictimes.indiatimes.com]
- 4. zyduslife.com [zyduslife.com]
Usnoflast Clinical Trial Data: A Comparative Analysis for Researchers
This guide provides a statistical validation and comparison of clinical trial data for Usnoflast, an investigational treatment for Amyotrophic Lateral Sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance against other therapeutic alternatives.
Executive Summary
This compound (ZYIL1) is an orally administered, selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in the neuroinflammatory processes of ALS. Recent Phase 2a clinical trial results suggest that this compound is safe and well-tolerated, with trends indicating a potential slowing of disease progression in individuals with ALS. This report presents the available quantitative data from this trial in comparison to established and other investigational ALS treatments, details the experimental protocols, and visualizes the proposed mechanism of action and clinical trial workflow.
Comparative Analysis of Clinical Trial Data
The following tables summarize the key efficacy data from the Phase 2a trial of this compound and pivotal trials of other notable ALS treatments.
Table 1: Change in Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) Score
| Treatment | Clinical Trial | N | Duration | Mean Change from Baseline in ALSFRS-R Score | p-value |
| This compound (25 mg) | Phase 2a (NCT05981040)[1][2] | 24 (total) | 12 Weeks | -1.91[2] | >0.05[2] |
| This compound (50 mg) | Phase 2a (NCT05981040)[1] | 24 (total) | 12 Weeks | -3.84 | >0.05 |
| This compound (75 mg) | Phase 2a (NCT05981040) | 24 (total) | 12 Weeks | +0.52 | >0.05 |
| Placebo | Phase 2a (NCT05981040) | 24 (total) | 12 Weeks | -2.26 | N/A |
| Edaravone | MCI186-19 | 137 | 24 Weeks | -5.01 (vs. -7.50 for placebo) | 0.0013 |
| AMX0035 | CENTAUR (Phase 2) | 137 | 24 Weeks | Slower decline of 0.42 points per month (vs. placebo) | 0.03 |
| Tofersen (SOD1-ALS) | VALOR (Phase 3) | 108 | 28 Weeks | Not statistically significant (difference of 1.2 points vs. placebo) | 0.97 |
Table 2: Overview of Key Clinical Trials for this compound and Comparators
| Drug | Trial Identifier | Phase | Primary Endpoint | Key Findings |
| This compound | NCT05981040 | 2a | Change in ALSFRS-R score at 12 weeks | Safe and well-tolerated; trend towards slower disease progression at the 75mg dose. |
| Riluzole | Pivotal Trials | 3 | Survival | Modest increase in median survival of 2-3 months. |
| Edaravone | MCI186-19 | 3 | Change in ALSFRS-R score at 24 weeks | 33% reduction in functional decline compared to placebo in a specific patient subgroup. |
| AMX0035 | CENTAUR | 2 | Rate of decline in ALSFRS-R score | Statistically significant slowing of functional decline. Withdrawn from the market after Phase 3 (PHOENIX) trial failed to meet endpoints. |
| Tofersen | VALOR | 3 | Change in ALSFRS-R score at 28 weeks | Did not meet primary endpoint but showed trends of reduced disease progression and led to robust reductions in neurofilament light chain (NfL). |
Experimental Protocols
This compound Phase 2a Clinical Trial (NCT05981040)
-
Study Design : A randomized, double-blind, placebo-controlled, multicenter study.
-
Participants : 24 adult patients with a diagnosis of probable or definite ALS.
-
Inclusion Criteria (for upcoming Phase 2b) : Diagnosis of probable or definite ALS according to the revised El Escorial World Federation of Neurology criteria; time since onset of first symptom ≤24 months.
-
Exclusion Criteria (for upcoming Phase 2b) : History of unstable or severe cardiac, pulmonary, oncological, hepatic, or renal disease; active herpes zoster infection within 2 months prior to screening; history of epilepsy within 6 months of screening.
-
Intervention : Participants were randomized to receive one of three doses of this compound (25 mg, 50 mg, or 75 mg) or a placebo, administered orally twice daily for 12 weeks.
-
Primary Outcome Measure : The primary endpoint was the change in the ALSFRS-R total score from baseline to week 12.
-
Secondary Outcome Measures : Secondary endpoints included assessments of pharmacokinetics, change in slow vital capacity (SVC), and levels of neurofilament light (NfL) chain in serum and cerebrospinal fluid (CSF).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits the NLRP3 inflammasome, blocking IL-1β release.
Clinical Trial Workflow
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. A phase 2, proof-of-concept, placebo-controlled, randomized, multicenter, double-blind study to evaluate the efficacy, safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (ZYIL1) in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for Usnoflast (ZYIL1)
For Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and safety information for the handling and disposal of Usnoflast (also known as ZYIL1), a selective, orally active NLRP3 inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining regulatory compliance.
Chemical and Physical Properties
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C21H29N3O3S | [1] |
| Molecular Weight | 403.54 g/mol | [1] |
| CAS Number | 2455519-86-3 | [1] |
| Appearance | Solid Powder | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Biological Activity
This compound is a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system. Its inhibitory activity has been quantified in various in vitro assays.
| Assay | IC50 Value | Source |
| ATP-mediated IL-1β release in hPBMCs | 4.5 nM | |
| Nigericin-induced IL-1β release in THP-1 cells | 11 nM | |
| ATP-induced IL-1β release in THP-1 cells | 13 nM | |
| MSU-induced IL-1β release in THP-1 cells | 10 nM | |
| Nigericin-mediated IL-1β release in isolated microglia cells | 43 nM | |
| Caspase-1 activity in LPS-primed THP-1 cells (ATP challenge) | 9.6 nM |
Proper Disposal Procedures
While specific disposal instructions for this compound are not detailed in publicly available safety data sheets, general best practices for the disposal of non-hazardous chemical waste in a laboratory setting should be followed. Always adhere to your institution's specific waste disposal protocols and all applicable federal, state, and local regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), as chemical waste.
-
Segregate this compound waste from other waste streams such as regular trash, sharps, and biohazardous waste.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound (ZYIL1)," and the primary hazard (e.g., "Chemical Waste for Incineration").
-
Ensure the container is compatible with the waste being collected (e.g., a high-density polyethylene (B3416737) container for solid waste or a glass container for organic solvent solutions).
-
-
Collection of Waste:
-
Solid Waste: Place unused or expired this compound powder, along with any contaminated personal protective equipment (PPE) such as gloves and weighing papers, directly into the designated solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid chemical waste container. If dissolved in a flammable solvent like DMSO, it should be placed in a container for flammable liquids. Do not mix incompatible waste streams.
-
Contaminated Labware: Disposable labware that has come into contact with this compound should be placed in the solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as liquid chemical waste.
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated and away from heat sources or incompatible chemicals.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed for waste transfer.
-
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nigericin-Induced IL-1β Release in THP-1 Cells
This protocol outlines the methodology to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO (vehicle control)
-
ELISA kit for human IL-1β
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate and treat with 100 nM PMA for 48-72 hours.
-
-
Priming:
-
After differentiation, remove the PMA-containing medium and replace it with fresh medium.
-
Prime the cells with 1 µg/mL LPS for 3-4 hours to upregulate the expression of pro-IL-1β.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Pre-incubate the primed cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
-
NLRP3 Inflammasome Activation:
-
Induce NLRP3 inflammasome activation by treating the cells with 10 µM nigericin for 45 minutes to 2 hours.
-
-
Quantification of IL-1β Release:
-
Collect the cell culture supernatants.
-
Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
This protocol describes a general workflow to evaluate the anti-inflammatory efficacy of this compound in a mouse model of systemic inflammation leading to neuroinflammation.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Sterile saline
-
Anesthetics
-
Equipment for tissue collection and processing (e.g., perfusion pump, homogenization tools)
-
ELISA kits for mouse IL-1β and caspase-1
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate mice to the facility for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
Drug Administration:
-
Administer this compound (e.g., 2.5-10 mg/kg) or vehicle orally (p.o.) as a single dose.
-
-
Induction of Neuroinflammation:
-
Approximately 1-2 hours after drug administration, induce systemic inflammation by a single intraperitoneal (i.p.) injection of LPS (e.g., 0.5 - 2 mg/kg). Control animals receive a sterile saline injection.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for signs of sickness behavior.
-
At a predetermined time point (e.g., 4-6 hours post-LPS injection), euthanize the mice.
-
Collect brain tissue (e.g., prefrontal cortex, hippocampus) and blood samples. For brain tissue analysis, transcardial perfusion with saline is recommended to remove blood.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the levels of IL-1β and active caspase-1 in the brain homogenates using ELISA kits.
-
-
Data Analysis:
-
Compare the levels of inflammatory markers between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which is the target of this compound.
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro this compound Efficacy Testing
The following diagram outlines the key steps in the in vitro experimental protocol.
Caption: Workflow for assessing this compound's inhibition of IL-1β release in THP-1 cells.
References
Essential Safety and Operational Guide for Handling Usnoflast
This document provides immediate, essential safety, handling, and disposal information for Usnoflast, a novel, orally active, and selective inhibitor of the NLRP3 inflammasome. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
I. Chemical and Physical Properties
This compound, also identified as ZYIL1, is a small molecule inhibitor with anti-inflammatory properties.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₉N₃O₃S | [2] |
| Molecular Weight | 403.54 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| IUPAC Name | N-[[1-(2-propen-1-yl)-1-methyl-3-pyrrolidinyl]methyl]sulfonyl]-N'-[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]urea (example, structure may vary) | [2] |
| InChIKey | HAMGPBKPACGWND-ZOXUKVPXSA-N | |
| Purity | Typically ≥98% | |
| Storage Conditions | Powder: -20°C; In solvent: -80°C |
II. Personal Protective Equipment (PPE) and Handling
Standard laboratory PPE is required when handling this compound in solid or solution form.
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator with a particulate filter. |
Handling Precautions:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Handle in a chemical fume hood.
-
Wash hands thoroughly after handling.
III. First Aid Measures
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention. | |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
IV. Experimental Protocols
This compound is a potent inhibitor of the NLRP3 inflammasome, effectively blocking the release of IL-1β. Below are representative protocols for in vitro and in vivo assays.
This protocol describes the steps to assess the inhibitory activity of this compound on the NLRP3 inflammasome in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound
-
Human IL-1β ELISA kit
Procedure:
-
Cell Differentiation: Seed THP-1 cells in a 96-well plate and differentiate into macrophage-like cells by treating with PMA (e.g., 100 nM) for 48-72 hours.
-
Priming: Replace the medium with fresh medium containing a low concentration of LPS (e.g., 100 ng/mL) and incubate for 3-4 hours to prime the NLRP3 inflammasome.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of this compound for 1 hour.
-
NLRP3 Activation: Add Nigericin (e.g., 5-20 µM) to the wells to activate the NLRP3 inflammasome and incubate for 1-2 hours.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
Quantification: Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.
This protocol outlines a procedure to evaluate the anti-inflammatory effects of this compound in a mouse model of neuroinflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Sterile, pyrogen-free saline
-
Anesthetics
-
Tissue homogenization buffer and equipment
-
Mouse IL-1β and Caspase-1 ELISA kits
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Drug Administration: Administer this compound orally (e.g., 2.5-10 mg/kg) or via the desired route.
-
Induction of Neuroinflammation: After a specified pre-treatment time (e.g., 1 hour), induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg).
-
Monitoring: Observe the mice for signs of sickness behavior.
-
Tissue Collection: At a designated time point post-LPS injection (e.g., 6-24 hours), euthanize the mice and perfuse with cold saline. Collect brain tissue.
-
Analysis: Homogenize the brain tissue and measure the levels of IL-1β and active Caspase-1 using specific ELISA kits to assess the extent of inflammasome activation.
V. Quantitative Data
The following tables summarize the in vitro potency and in vivo efficacy of this compound from published studies.
Table 1: In Vitro IC₅₀ Values for this compound
| Cell Type | Stimulus | IC₅₀ (nM) | Reference |
| THP-1 Cells | Nigericin | 11 | |
| Human PBMCs | ATP | 4.5 | |
| Primary Mouse Microglia | Nigericin | 43 |
Table 2: In Vivo Dosage of this compound in Animal Models
| Animal Model | Species | Dosage Range (mg/kg) | Route of Administration | Reference |
| LPS-Induced Encephalitis | Mouse | 2.5 - 10 | Oral (p.o.) | |
| MPTP-Induced Parkinson's Disease | Mouse | 10 - 60 | Oral (p.o.) |
VI. Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
